Enalapril
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXSMTUPTTWBMN-XIRDDKMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76095-16-4 (maleate) | |
| Record name | Enalapril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022982 | |
| Record name | Enalapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enalapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 1.64X10+4 mg/L at 25 °C, 2.13e-01 g/L | |
| Record name | Enalapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enalapril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Enalapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
75847-73-3 | |
| Record name | Enalapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75847-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enalapril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enalapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enalapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENALAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PN84IO1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enalapril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Enalapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
143-144.5, 143 - 144.5 °C | |
| Record name | Enalapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enalapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pharmacokinetics and Bioavailability of Oral Enalapril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is responsible for its therapeutic effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and enalaprilat is critical for optimizing its clinical use and for the development of new drug formulations.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its active metabolite, enalaprilat, have been extensively studied. Following oral administration, this compound is rapidly absorbed and subsequently converted to enalaprilat.
Absorption
Oral this compound is well-absorbed from the gastrointestinal tract, with approximately 60% of an administered dose being absorbed.[1][2][3] The absorption of this compound is not significantly affected by the presence of food, allowing for administration without regard to meals.[1][2][4][5][6][7] Peak plasma concentrations of this compound are typically observed within one hour of oral administration.[1][2][3][4][8]
Distribution
The volume of distribution for this compound is reported to be between 1 to 2.4 L/kg.[4] Enalaprilat is distributed into most tissues, but it poorly crosses the blood-brain barrier.[4] Less than 50% of enalaprilat is bound to human plasma proteins.
Metabolism
This compound is a prodrug that undergoes extensive first-pass metabolism in the liver to form its active diacid metabolite, enalaprilat.[2][8] This bioactivation is crucial for the drug's therapeutic effect, as this compound itself is a weak ACE inhibitor. The conversion is mediated by hepatic esterases. Beyond its conversion to enalaprilat, no other significant metabolism of this compound is observed in humans.[2]
Excretion
This compound and enalaprilat are primarily eliminated by the kidneys.[2] Approximately 94% of an administered dose is recovered in the urine and feces as either this compound or enalaprilat.[1][2][3] Urinary excretion accounts for about 61% of the dose, with approximately 40% of this being in the form of enalaprilat. Fecal excretion accounts for the remaining 33%.
The elimination of enalaprilat is characterized by a biphasic pattern. The initial phase has a half-life of 2 to 6 hours, reflecting renal filtration.[8][9] This is followed by a prolonged terminal phase with a half-life of approximately 36 hours, which is attributed to the binding of enalaprilat to ACE.[8][9] However, the effective half-life for accumulation following multiple doses is approximately 11 hours.[2]
Bioavailability
The oral bioavailability of this compound, in terms of the active metabolite enalaprilat, is approximately 40%.[10] This is a result of both incomplete absorption of the parent drug and its first-pass metabolism.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound and enalaprilat following oral administration of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers
| Parameter | Value | Reference(s) |
| Absorption | ~60% | [1][2][3] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [1][2][3][4][8] |
| Elimination Half-life (t½) | 1.3 - 1.6 hours | [11][12] |
Table 2: Pharmacokinetic Parameters of Enalaprilat in Healthy Adult Volunteers Following Oral this compound Administration
| Parameter | Value | Reference(s) |
| Bioavailability | ~40% | [10] |
| Tmax (Time to Peak Plasma Concentration) | 3 - 4 hours | [1][2][3][6][8] |
| Effective Half-life (t½) (Multiple Dosing) | ~11 hours | [2] |
| Terminal Elimination Half-life (t½) | 35 - 38 hours | [8] |
| Protein Binding | < 50% |
Experimental Protocols
The determination of this compound and enalaprilat concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The following sections detail typical experimental protocols.
Bioequivalence Study Design
A common design for a bioequivalence study of this compound is a single-dose, two-treatment, two-period, crossover study in healthy volunteers.[13][14][15][16]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[14]
-
Dose: A single oral dose of a 20 mg this compound maleate tablet is often used.[11][13][14]
-
Washout Period: A washout period of at least 7 days separates the two treatment periods.[6][13]
-
Blood Sampling: Venous blood samples are collected at predetermined time points, for example: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[1][3]
Sample Preparation
Plasma samples are typically prepared for analysis using either protein precipitation (PPT) or solid-phase extraction (SPE).
-
Protein Precipitation (PPT):
-
Solid-Phase Extraction (SPE):
Analytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous quantification of this compound and enalaprilat in human plasma.[5][8][10]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Calibration and Quantification:
Mandatory Visualizations
This compound Metabolism and Mechanism of Action
The following diagram illustrates the conversion of the prodrug this compound to its active form, enalaprilat, and its subsequent inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Metabolic activation of this compound and its role in the RAAS.
Experimental Workflow for a Bioequivalence Study
This diagram outlines the typical workflow for a clinical bioequivalence study of an oral this compound formulation.
Caption: Workflow of a two-period crossover bioequivalence study.
Analytical Sample Preparation Logical Flow
This diagram details the logical steps involved in preparing a plasma sample for the quantification of this compound and enalaprilat.
Caption: Plasma sample preparation for LC-MS/MS analysis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pk-db.com [pk-db.com]
- 4. [Solid phase extraction and high performance liquid chromatographic determination of this compound in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Bioequivalence study of two formulations of this compound, at a single oral dose of 20 mg (tablets): A randomized, two-way, open-label, crossover study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. LC–MS/MS assay for quantitation of this compound and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Hepatic Bioactivation of Enalapril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the metabolic activation of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure. As a prodrug, this compound's therapeutic efficacy is entirely dependent on its biotransformation into the active metabolite, enalaprilat. This process occurs predominantly in the liver, mediated by a specific enzyme, making the liver's metabolic capacity a critical factor in the drug's pharmacokinetic and pharmacodynamic profile.
Core Mechanism of this compound Activation
This compound is an ethyl ester prodrug that is pharmacologically inactive.[1][2] Its conversion to the active diacid metabolite, enalaprilat, is essential for its therapeutic action of inhibiting the angiotensin-converting enzyme (ACE).[3][4] This bioactivation is a hydrolysis reaction that occurs primarily in the liver.[4][5][6]
The key enzyme responsible for this metabolic step is human liver carboxylesterase 1 (CES1) , a major hydrolase in the liver.[7][8][9][10] Studies using recombinant human enzymes have demonstrated that this compound is readily hydrolyzed by CES1, but not by carboxylesterase 2 (CES2).[8][9] Therefore, the rate and extent of enalaprilat formation are directly dependent on the activity of hepatic CES1. Genetic variations in the CES1 gene can alter the enzyme's catalytic activity, potentially impacting this compound metabolism and patient response.[7][10][11]
Quantitative Data: Pharmacokinetics and Enzyme Kinetics
The conversion of this compound to enalaprilat is a critical step that influences the pharmacokinetic profiles of both the parent drug and its active metabolite.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and enalaprilat following oral administration of this compound to healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) | Dose | Reference |
| Cmax (ng/mL) | 313.5 ± 139.6 | 10 mg | [12] |
| 481 ± 185 | 20 mg | [13] | |
| Tmax (h) | 1.06 ± 0.30 | 10 mg | [12] |
| 1.09 ± 0.33 | 20 mg | [13] | |
| AUC(0-∞) (ng·h/mL) | 450.0 ± 199.5 | 10 mg | [12] |
| 832 ± 325 | 20 mg | [13] | |
| t1/2 (h) | 1.6 ± 1.5 | 10 mg | [12] |
Table 2: Pharmacokinetic Parameters of Enalaprilat (after oral this compound)
| Parameter | Value (Mean ± SD) | Dose | Reference |
| Cmax (ng/mL) | 54.8 ± 29.5 | 10 mg | [12][14] |
| 72.9 ± 33.6 | 20 mg | [13] | |
| Tmax (h) | 4.6 ± 1.6 | 10 mg | [12][14] |
| 4.05 ± 1.22 | 20 mg | [13] | |
| AUC(0-∞) (ng·h/mL) | 266.9 ± 122.7 | 10 mg | [12][14] |
| 383 ± 158 | 20 mg | [13] | |
| t1/2 (h) | ~11 (effective) | N/A | [15] |
Note: The effective half-life of enalaprilat is prolonged due to its tight binding to ACE.[15]
Enzyme Kinetics
The hydrolysis of this compound by CES1 has been characterized in vitro. Unlike many enzyme reactions that follow standard Michaelis-Menten kinetics, this compound exhibits substrate inhibition kinetics.[8][9]
Table 3: In Vitro Enzyme Kinetic Parameters for this compound Hydrolysis by CES1
| Parameter | Value | Enzyme Source | Reference |
| Kinetics Model | Substrate Inhibition | Recombinant human CES1 | [8][9] |
| Intrinsic Clearance (CLint) | 0.02 mL/min/mg protein | Recombinant human CES1 | [8][9] |
Experimental Protocols
Investigating the hepatic activation of this compound involves a combination of in vitro and in vivo methods, coupled with sensitive analytical techniques.
In Vitro this compound Hydrolysis Assay
This protocol describes a typical experiment to measure the conversion of this compound to enalaprilat using human liver subcellular fractions.
Objective: To determine the rate of enalaprilat formation catalyzed by human liver carboxylesterases.
Materials:
-
Human Liver S9 fractions or microsomes
-
This compound maleate
-
Enalaprilat standard
-
Phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis (e.g., benazepril, captopril)[16][17]
-
Incubator or water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw human liver S9 fractions on ice. Prepare a stock solution of this compound in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the liver S9 protein (e.g., 0.2-0.5 mg/mL final concentration), assay buffer, and pre-warmed this compound solution to initiate the reaction.[18][19] Final substrate concentrations may range from 1 to 500 µM to characterize kinetics.[8][19]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes).[8][19] The time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard. This step also precipitates the proteins.[20]
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the precipitated protein.[20]
-
Analysis: Transfer the supernatant to an autosampler vial for analysis.
-
Quantification: Quantify the concentration of the formed enalaprilat using a validated LC-MS/MS method against a standard curve.[16][20]
In Vivo Human Pharmacokinetic Study
This protocol outlines the design of a clinical study to assess the pharmacokinetics of this compound and enalaprilat.
Objective: To characterize the plasma concentration-time profiles of this compound and enalaprilat after oral administration of this compound.
Design:
-
Single-dose, open-label study in healthy volunteers.[12][13]
-
Subjects fast overnight before drug administration.
-
A single oral dose of this compound maleate (e.g., 10 or 20 mg) is administered with water.[13]
Methodology:
-
Dosing: Administer the this compound tablet to subjects.
-
Blood Sampling: Collect serial blood samples (e.g., into heparinized or EDTA tubes) at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or -80°C until analysis.[21]
-
Sample Analysis: Determine the concentrations of this compound and enalaprilat in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.[13][20]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both analytes using non-compartmental analysis.
Analytical Quantification Methods
Accurate quantification of this compound and enalaprilat in biological matrices is crucial.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for its high sensitivity and specificity. The method typically involves a sample preparation step like protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.[16][17][20] The linear range is often between 1-500 ng/mL.[20]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Specific immunoassays have also been developed for the separate quantification of this compound and enalaprilat.[12][13] These methods offer an alternative to chromatographic techniques and can be used for pharmacokinetic studies.
Visualizations
Signaling and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound activation.
Caption: Metabolic activation pathway of this compound in the liver.
Caption: Experimental workflow for an in vitro this compound hydrolysis assay.
Caption: Workflow for a human pharmacokinetic study of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. SMPDB [smpdb.ca]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Case Study: this compound: A Prodrug of Enalaprilat | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacogenetic study of CES1 gene and this compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics profiles of this compound maleate in healthy volunteers following determination of this compound and enalaprilat by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound and enalaprilat by enzyme linked immunosorbent assays: application to pharmacokinetic and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. lcms.cz [lcms.cz]
- 18. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LC–MS/MS assay for quantitation of this compound and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. omicsonline.org [omicsonline.org]
Renin-angiotensin-aldosterone system inhibition by enalapril
An In-depth Technical Guide to the Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by Enalapril
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by this compound, an angiotensin-converting enzyme (ACE) inhibitor. This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which effectively blocks the conversion of angiotensin I to angiotensin II.[1] This inhibition leads to vasodilation and reduced aldosterone secretion, making this compound a cornerstone therapy for hypertension and heart failure.[2][3] This guide details the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, presents quantitative data from clinical studies in structured tables, outlines key experimental protocols for RAAS assessment, and provides visualizations of the core signaling pathways and experimental workflows.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4][5] The system is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or low sodium levels.[4] Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide angiotensin I.[5] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[6][7]
Angiotensin II exerts its effects by binding to AT1 and AT2 receptors, leading to:
-
Vasoconstriction: Direct constriction of arterioles and venules, increasing vascular resistance.[1][8]
-
Aldosterone Release: Stimulation of the adrenal cortex to secrete aldosterone, which promotes sodium and water retention by the kidneys.[1][5]
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine release and inhibition of its reuptake.[8]
-
Cellular Growth: Stimulation of hypertrophy in vascular smooth muscle and cardiac myocytes.[8]
This compound: Pharmacokinetic and Pharmacodynamic Profile
This compound is a second-generation ACE inhibitor administered as a maleate salt.[9] It is a prodrug, meaning it is pharmacologically inactive until it undergoes biotransformation.[1][8]
Pharmacokinetics:
-
Absorption: Following oral administration, approximately 60% of the this compound dose is absorbed from the gastrointestinal tract.[9] Peak serum concentrations of this compound are observed within about one hour.[9][10] Food intake does not significantly influence its absorption.[10]
-
Metabolism: this compound is rapidly hydrolyzed in the liver to its active diacid metabolite, enalaprilat.[1] Enalaprilat is a much more potent ACE inhibitor than its parent compound.[9]
-
Distribution: Enalaprilat penetrates most tissues, including the heart, kidneys, and brain.[11]
-
Excretion: The primary route of elimination is renal, with about 94% of the dose recovered in urine and feces as either this compound or enalaprilat.[9] The effective half-life for the accumulation of enalaprilat is approximately 14 hours.[9]
Pharmacodynamics: The primary pharmacodynamic effect of this compound is the competitive inhibition of ACE.[8] This leads to a series of downstream effects that collectively lower blood pressure and reduce cardiac workload. While the primary mechanism is RAAS suppression, this compound is also effective in patients with low-renin hypertension, suggesting other potential modes of action.[9]
Mechanism of Action: ACE Inhibition
Enalaprilat competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[2][9] This action interrupts the RAAS cascade, resulting in:
-
Decreased Angiotensin II Levels: This is the central effect, leading to reduced vasoconstriction and consequently, a decrease in peripheral vascular resistance and blood pressure.[2][7]
-
Decreased Aldosterone Secretion: The reduction in angiotensin II leads to decreased aldosterone release from the adrenal cortex.[9] This results in reduced sodium and water retention and a small increase in serum potassium.[5][9]
-
Increased Plasma Renin Activity: The drop in angiotensin II removes the negative feedback loop on renin secretion, leading to an increase in plasma renin activity.[2][9]
-
Increased Bradykinin Levels: ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[2][9] By inhibiting this enzyme, this compound increases bradykinin levels, which may further contribute to its antihypertensive effects through vasodilation.[1][2]
Quantitative Data: Effects on RAAS and Hemodynamics
The clinical efficacy of this compound has been quantified across numerous studies. The following tables summarize key findings.
Table 1: Pharmacokinetic Parameters of this compound and Enalaprilat
| Parameter | This compound | Enalaprilat (Active Metabolite) | Source(s) |
|---|---|---|---|
| Oral Absorption | ~60% | Poorly absorbed orally | [9] |
| Time to Peak Concentration (Tmax) | ~1 hour | 3 to 4 hours | [9] |
| Metabolism | Hydrolyzed in the liver | Active form | [1] |
| Effective Half-Life (accumulation) | N/A | ~14 hours | [9] |
| Primary Excretion Route | Renal | Renal |[9] |
Table 2: Hemodynamic Effects of this compound Monotherapy in Hypertensive Patients
| Study Population | This compound Dose | Baseline BP (mmHg) | Post-Treatment BP (mmHg) | Absolute Reduction (mmHg) | Source(s) |
|---|---|---|---|---|---|
| Essential Hypertension | 20 mg/day | Not specified | Not specified | Significant and progressive reduction | [12] |
| Mild/Moderate Hypertension | 20-40 mg/day | Not specified | Not specified | Normalized BP in 88% (mild) and 50% (moderate) | [13] |
| Hypertension with LVH | Up to 40 mg/day | Not specified | Not specified | Systolic: -24.7, Diastolic: -13.4 | [14] |
| Newly Diagnosed Hypertensives | 10 mg/day | Aortic Systolic: 148 ± 3 | Aortic Systolic: 138 ± 2 | Aortic Systolic: -10 |[15] |
Table 3: Hormonal Effects of this compound Therapy
| Parameter | Baseline Level | Post-Treatment Level | Percent Change | Study Duration | Source(s) |
|---|---|---|---|---|---|
| Plasma Angiotensin II | 12.42 ± 2.15 pg/mL | 5.45 ± 1.68 pg/mL | ~56% decrease | 120 days | [12] |
| Plasma Norepinephrine | 311 ± 34 pg/mL | 197 ± 33 pg/mL | ~37% decrease | 120 days | [12] |
| Plasma Renin Activity | Increased throughout study | Increased throughout study | N/A (Increase noted) | 9 months | [14] |
| Serum Aldosterone | Remained relatively unchanged | Remained relatively unchanged | "Aldosterone escape" noted | 9 months |[14] |
Note: Long-term this compound therapy can lead to "aldosterone escape" or breakthrough, where aldosterone levels return to near-baseline despite continued ACE inhibition.[8][16]
Key Experimental Protocols
The assessment of this compound's effect on the RAAS involves precise and reproducible methodologies.
5.1 Measurement of RAAS Components
-
Objective: To quantify the levels of renin, angiotensin II, and aldosterone in plasma.
-
Protocol Outline:
-
Sample Collection: Collect whole blood samples in pre-chilled tubes containing EDTA. For plasma renin activity, samples must be kept on ice and processed promptly to prevent artefactual changes.
-
Plasma Separation: Centrifuge the blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Quantification:
-
Renin: Measure active plasma renin and total renin using immunoradiometric assays (IRMA) or enzyme-linked immunosorbent assays (ELISA).[17]
-
Angiotensin II: Quantify using radioimmunoassay (RIA) or, for higher specificity and accuracy, liquid chromatography-mass spectrometry (LC-MS).[12][18]
-
Aldosterone: Measure plasma aldosterone concentration via RIA or chemiluminescent immunoassay.[12][17]
-
-
Data Normalization: For urinary measurements, biomarker levels (e.g., renin, angiotensinogen) should be indexed to urine creatinine to account for variations in urine concentration.[17]
-
5.2 Assessment of Hemodynamic Response
-
Objective: To measure changes in systolic and diastolic blood pressure.
-
Protocol Outline:
-
Patient Preparation: Patients should be rested in a quiet room for at least 5-10 minutes before measurement. Avoid caffeine, exercise, and smoking for at least 30 minutes prior.
-
Measurement Technique (Ambulatory Blood Pressure Monitoring - ABPM):
-
Fit the patient with a portable, automated cuff device that records blood pressure at regular intervals (e.g., every 20-30 minutes) over a 24-hour period.[15]
-
This method provides data on mean blood pressure, diurnal variation, and drug efficacy over the entire dosing interval, avoiding "white coat" effects.
-
-
Measurement Technique (Office-Based):
-
Use a calibrated sphygmomanometer with an appropriately sized cuff.
-
Take at least two readings, 1-2 minutes apart, and average the results. Measurements should be taken in both supine and standing positions to check for orthostatic hypotension.[9]
-
-
Data Analysis: Compare baseline blood pressure readings with those taken at specified intervals during this compound treatment (e.g., 4 hours, 14 days, 120 days).[12]
-
Visualizing Pathways and Workflows
Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) Cascade
Caption: Overview of the RAAS cascade from renin release to downstream effects.
Diagram 2: Mechanism of this compound (Enalaprilat) Inhibition
Caption: Enalaprilat competitively inhibits ACE, blocking Angiotensin II production.
Diagram 3: General Workflow for Clinical Efficacy Assessment
Caption: A typical workflow for a clinical trial assessing this compound's efficacy.
Conclusion
This compound is a highly effective inhibitor of the renin-angiotensin-aldosterone system. Its action as a prodrug, converted to the potent ACE inhibitor enalaprilat, ensures reliable interruption of the RAAS cascade. By decreasing angiotensin II levels, this compound reduces blood pressure through both direct vasodilation and modulation of fluid volume via aldosterone suppression. The wealth of quantitative data confirms its significant hemodynamic and hormonal effects, solidifying its role as a first-line agent in the management of cardiovascular diseases such as hypertension and heart failure.[3][13] Further research into tissue-specific ACE inhibition and long-term effects on aldosterone regulation continues to refine our understanding of its comprehensive therapeutic benefits.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Effects of this compound maleate on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound in essential hypertension and its comparison with atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood–Pressure–Lowering Effects in Newly Diagnosed Hypertensives [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Renin-Angiotensin-Aldosterone System Activation and Diuretic Response in Ambulatory Patients With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The renin‐angiotensin‐aldosterone system and its suppression - PMC [pmc.ncbi.nlm.nih.gov]
Enalapril's Influence on Bradykinin and Substance P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, exerts its antihypertensive effects primarily by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. However, its mechanism of action extends beyond the renin-angiotensin-aldosterone system (RAAS). ACE, also known as kininase II, is a key enzyme in the degradation of bradykinin and substance P, two potent neuropeptides with significant physiological effects. This technical guide provides an in-depth analysis of the effects of this compound on bradykinin and substance P levels, detailing the underlying biochemical pathways, summarizing quantitative data from clinical studies, and outlining the experimental protocols used to generate this data.
Core Mechanism: Inhibition of Kininase II
This compound is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Enalaprilat is a potent inhibitor of ACE, preventing the proteolytic cleavage of angiotensin I to angiotensin II.[1] Crucially, ACE is identical to kininase II, an enzyme responsible for the inactivation of bradykinin and, to some extent, substance P.[2] By inhibiting this enzyme, this compound leads to an accumulation of these peptides, which contributes to both its therapeutic effects and some of its characteristic side effects.
Quantitative Effects of this compound on Bradykinin and Substance P Levels
The administration of this compound has been shown to significantly alter the levels and activity of bradykinin and substance P. The following tables summarize key quantitative findings from various studies.
| Parameter | Control/Placebo | This compound Treatment | Fold Change | Study Population | Sample Type | Citation |
| Bradykinin Half-life | 34 seconds | ~426 seconds (in vitro with enalaprilat) | ~12.5 | Healthy Volunteers | Plasma | [3] |
| Bradykinin Half-life | Baseline | ~5-fold increase (oral this compound) | ~5 | Healthy Volunteers | Plasma | [3] |
| Bradykinin-induced Vasodilation (Forearm Blood Flow) | Peak: 230±46% | Peak: 357±67% | ~1.55 | Patients with Heart Failure | - | [4] |
Table 1: Quantitative Effects of this compound on Bradykinin
| Parameter | Control (No Cough) | This compound (With Cough) | Fold Change | Study Population | Sample Type | Citation |
| Substance P Concentration | 0.9 (0.5) fmol/ml | 16.6 (3.0) fmol/ml (off this compound) | ~18.4 | Hypertensive Patients | Induced Sputum | [5] |
| Substance P Concentration | 0.9 (0.5) fmol/ml | 17.9 (3.2) fmol/ml (on this compound) | ~19.9 | Hypertensive Patients | Induced Sputum | [5] |
Table 2: Quantitative Effects of this compound on Substance P
Signaling Pathways
The physiological effects of elevated bradykinin and substance P levels are mediated through their respective G-protein coupled receptors. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
Experimental Protocols
The quantification of bradykinin and substance P in biological matrices requires sensitive and specific analytical methods. The most commonly employed techniques are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Measurement of Bradykinin by Radioimmunoassay (RIA)
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled bradykinin (e.g., ¹²⁵I-bradykinin) competes with the unlabeled bradykinin in the sample for a limited number of binding sites on a specific anti-bradykinin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled bradykinin in the sample.
General Protocol:
-
Sample Collection and Preparation: Blood is collected in tubes containing protease inhibitors to prevent ex vivo degradation of bradykinin. Plasma is separated by centrifugation at low temperatures.
-
Assay Procedure:
-
A standard curve is prepared using known concentrations of unlabeled bradykinin.
-
Standards, control samples, and unknown plasma samples are incubated with a specific anti-bradykinin antibody and a fixed amount of ¹²⁵I-labeled bradykinin.
-
After incubation, the antibody-bound bradykinin is separated from the free bradykinin, often by precipitation with a second antibody or protein A/G.
-
The radioactivity of the precipitate is measured using a gamma counter.
-
-
Data Analysis: The concentration of bradykinin in the samples is determined by comparing the measured radioactivity to the standard curve.
Measurement of Substance P by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: Competitive ELISA is commonly used for substance P quantification. In this assay, substance P in the sample competes with a fixed amount of enzyme-labeled substance P for binding to a limited number of anti-substance P antibody-coated wells. The amount of color produced by the enzyme-substrate reaction is inversely proportional to the concentration of substance P in the sample.
General Protocol:
-
Sample Collection and Preparation: Similar to bradykinin, blood is collected with protease inhibitors, and plasma is separated.
-
Assay Procedure:
-
A standard curve is prepared with known concentrations of substance P.
-
Standards, controls, and samples are added to microplate wells pre-coated with an anti-substance P antibody.
-
A fixed amount of enzyme-conjugated substance P (e.g., HRP-substance P) is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which is converted by the bound enzyme into a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The concentration of substance P in the samples is calculated from the standard curve.
Discussion and Implications
The inhibition of kininase II by this compound leads to a significant increase in the circulating levels and biological activity of bradykinin and substance P. This accumulation has important clinical implications. The vasodilatory effects of bradykinin contribute to the antihypertensive action of this compound, providing a therapeutic benefit beyond the blockade of the RAAS.[4]
However, the increased levels of these peptides are also implicated in some of the well-known side effects of ACE inhibitors. The accumulation of bradykinin and substance P in the respiratory tract is a leading hypothesis for the mechanism behind the persistent dry cough experienced by a subset of patients on this compound.[5] Furthermore, the potent vasodilatory and permeability-increasing effects of bradykinin are thought to be the primary cause of angioedema, a rare but serious adverse effect of ACE inhibitors.
Conclusion
This compound's inhibition of angiotensin-converting enzyme has a dual consequence: the intended reduction of angiotensin II and the concurrent accumulation of bradykinin and substance P. This technical guide has provided a comprehensive overview of the quantitative effects of this compound on these neuropeptides, detailed the experimental methodologies used for their measurement, and illustrated the key signaling pathways involved. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals working to optimize the therapeutic benefits of ACE inhibitors while minimizing their adverse effects. Future research may focus on developing more targeted therapies that can selectively modulate the RAAS without impacting the kinin-kallikrein system.
References
- 1. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the skin response to bradykinin in man. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. A comparison of the effects of captopril and this compound on skin responses to intradermal bradykinin and skin blood flow in the human forearm - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure and chemical properties of enalapril maleate
An In-Depth Technical Guide to Enalapril Maleate: Molecular Structure, Chemical Properties, and Analysis
Introduction
This compound maleate is a potent and widely prescribed medication belonging to the angiotensin-converting enzyme (ACE) inhibitor class of drugs.[1][2][3] It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][4][5][6] Enalaprilat is a powerful inhibitor of the angiotensin-converting enzyme, playing a crucial role in the management of hypertension (high blood pressure) and symptomatic congestive heart failure.[2][5][7] Its efficacy stems from its ability to modulate the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[8][9] This guide provides a comprehensive technical overview of this compound maleate's molecular structure, chemical properties, mechanism of action, synthesis, and analytical methodologies for an audience of researchers and drug development professionals.
Molecular Structure and Chemical Properties
This compound maleate is the maleate salt of this compound.[10] this compound itself is a derivative of two amino acids, L-alanine and L-proline.[8] Chemically, it is described as (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid, combined with (Z)-but-2-enedioic acid (maleic acid).[10][11] The molecule possesses three chiral centers, leading to the potential for multiple diastereomeric forms.[12] The presence of an ethyl ester group enhances its gastrointestinal absorption, a key feature of its prodrug design.[8]
Physicochemical Properties
This compound maleate is a white to off-white crystalline powder.[4][8] Its solubility and other key properties are critical for its formulation and bioavailability.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₂O₅ · C₄H₄O₄ | [1][2] |
| Molecular Weight | 492.52 g/mol | [2][4][10] |
| IUPAC Name | (Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | [10][11] |
| CAS Number | 76095-16-4 | [2][10] |
| Melting Point | 143-144.5 °C | [8] |
| Appearance | White to off-white crystalline powder | [4][8] |
| Solubility | Sparingly soluble in water; Soluble in ethanol; Freely soluble in methanol; ≥23.15 mg/mL in DMSO | [4][11] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The primary therapeutic effects of this compound are derived from the suppression of the Renin-Angiotensin-Aldosterone System (RAAS).[4][6] The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[5][9]
-
Activation: In response to low blood pressure or other stimuli, the kidneys release the enzyme renin.
-
Angiotensin I Formation: Renin cleaves angiotensinogen, a plasma globulin, to form the inactive decapeptide, angiotensin I.
-
Angiotensin II Conversion: Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase, converts angiotensin I to the highly potent vasoconstrictor, angiotensin II.[4][6][13]
-
Physiological Effects of Angiotensin II:
This compound is a prodrug, and upon oral administration, it is hydrolyzed to its active form, enalaprilat.[5] Enalaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[5][9] This inhibition leads to:
-
Decreased Angiotensin II Levels: Resulting in vasodilation (widening of blood vessels) and reduced vascular resistance.[9][13]
-
Decreased Aldosterone Secretion: Leading to reduced sodium and water retention.[4][6]
-
Increased Bradykinin Levels: ACE is also responsible for degrading bradykinin, a potent vasodilator. Inhibition of ACE increases bradykinin levels, which further contributes to the blood pressure-lowering effect.[5][6]
The net effect is a reduction in blood pressure and a decrease in the workload of the heart.
Caption: Mechanism of action of enalaprilat in the RAAS pathway.
Pharmacological and Pharmacokinetic Properties
This compound is well-absorbed orally, with peak concentrations achieved in about one hour.[14] It is then metabolized into enalaprilat, which reaches its peak concentration three to four hours after an oral dose of this compound maleate.[6] The effective half-life for the accumulation of enalaprilat is approximately 11 hours.[6]
| Parameter | This compound | Enalaprilat | Reference |
| Tmax (Time to Peak Conc.) | ~1.06 - 1.13 h | ~4.3 - 4.6 h | [15] |
| Cmax (Peak Concentration) | ~310.1 - 313.5 ng/mL | ~54.8 - 57.2 ng/mL | [15] |
| t½ (Half-life) | ~1.3 - 1.6 h | ~11 h (effective) | [6][15] |
| Metabolism | Hydrolyzed in the liver to enalaprilat | Active metabolite | [1][4][5] |
| Excretion | Primarily renal | Primarily renal | [6][14] |
| Oral Bioavailability | ~60% (as this compound) | ~40% (from this compound) | [16] |
Chemical Synthesis
The synthesis of this compound maleate is a multi-step process. A common approach involves the reductive alkylation of a dipeptide, L-alanyl-L-proline, with ethyl 2-oxo-4-phenylbutyrate.[17] This key step forms the this compound base with high stereoselectivity. The final step is the reaction of the this compound base with maleic acid to form the stable maleate salt, which improves the drug's handling and formulation properties.[12]
Caption: Generalized workflow for the synthesis of this compound maleate.
Experimental Analysis and Protocols
The quantitative analysis of this compound maleate and its impurities is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used and official method.[18]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate this compound maleate from its main degradation products, enalaprilat (from hydrolysis) and diketopiperazine (from intramolecular cyclization).
Typical Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is standard.
-
Stationary Phase (Column): A reversed-phase C18 or C8 column is commonly employed. For example, a Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5µm) or a Grace Platinum C8 EPS (250 x 4.6 mm, 5 µm) has been shown to be effective.[7][19]
-
Mobile Phase: A mixture of an acidic phosphate buffer and an organic solvent (typically acetonitrile) is used. A common composition is acetonitrile and 0.025 M phosphate buffer (pH adjusted to ~2.2 - 3.0) in a ratio around 25:75 or 30:70 (v/v).[7][19]
-
Flow Rate: A flow rate of 0.8 to 2.0 mL/min is typical.[7][19]
-
Detection: UV detection at a wavelength of 210 nm or 215 nm provides good sensitivity for this compound and its related substances.[7][19]
-
Column Temperature: Maintaining a controlled column temperature, for instance at 50°C or 55°C, can optimize separation and peak shape.[20]
-
Sample Preparation: Tablets are crushed, and a precise amount of powder is dissolved in the mobile phase or a suitable diluent, filtered, and then injected into the HPLC system.
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of a reference standard of known concentration. The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[7]
Caption: Logical workflow for HPLC quality control of this compound maleate tablets.
Other Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for structural elucidation and confirmation.[21] Quantitative NMR (qNMR) has also been developed for the assay of this compound maleate in pharmaceutical preparations.[22]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying functional groups and confirming the chemical structure of the molecule.[21][23]
-
Mass Spectrometry (MS): LC-MS is used for molecular weight confirmation and for the sensitive quantification of this compound and enalaprilat in biological matrices.[21]
Stability Profile
The chemical stability of this compound maleate is a critical factor in its formulation and storage. The drug is susceptible to two primary degradation pathways, the rates of which are highly pH-dependent.[17][24][25]
-
Hydrolysis: Under acidic conditions (below pH 5), the ethyl ester group of this compound is hydrolyzed to form the diacid active metabolite, enalaprilat .[25]
-
Intramolecular Cyclization: Under neutral to alkaline conditions (above pH 5), this compound undergoes internal cyclization to form an inactive degradation product, diketopiperazine .[25]
Stability studies have shown that this compound maleate as a pure substance is relatively stable.[24][26] However, its stability in tablet formulations can be significantly influenced by excipients.[24][25] For instance, formulations with a basic drug-matrix can accelerate degradation compared to those with an acidic matrix.[24] The presence of moisture and exposure to high temperatures also accelerates degradation.[24][26] Therefore, careful selection of excipients and control of the formulation's micro-pH are essential for ensuring the stability and shelf-life of this compound maleate products.[27]
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 8. This compound | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound Maleate | C24H32N2O9 | CID 5388961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. This compound maleate (Ref: MK 421) [sitem.herts.ac.uk]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics profiles of this compound maleate in healthy volunteers following determination of this compound and enalaprilat by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. impactfactor.org [impactfactor.org]
- 19. scispace.com [scispace.com]
- 20. User-Friendly HPLC Method Development and Validation for Determination of this compound Maleate and Its Impurities in this compound Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpar.com [ijpar.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Effect of the drug-matrix on the stability of this compound maleate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rjpbcs.com [rjpbcs.com]
- 26. scielo.br [scielo.br]
- 27. CN107951835B - this compound maleate preparation and application thereof - Google Patents [patents.google.com]
Enalapril's Role in Modulating Vascular Endothelial Function: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of the mechanisms through which enalapril, an angiotensin-converting enzyme (ACE) inhibitor, modulates vascular endothelial function. This compound's therapeutic effects extend beyond blood pressure reduction, directly impacting the endothelium's physiological state. Its primary mechanism involves the inhibition of angiotensin-converting enzyme, which simultaneously decreases the production of the potent vasoconstrictor and pro-oxidant, angiotensin II, and inhibits the degradation of the vasodilator, bradykinin.[1][2][3] This dual action leads to enhanced bioavailability of nitric oxide (NO), a critical mediator of endothelial health, and a reduction in oxidative stress. This guide details the underlying signaling pathways, presents quantitative data from clinical and preclinical studies, and provides standardized protocols for key experimental assessments relevant to researchers, scientists, and drug development professionals in the cardiovascular field.
Introduction: The Vascular Endothelium
The vascular endothelium is a dynamic monolayer of cells lining the interior surface of blood vessels. It acts as a critical interface between the blood and the vessel wall, regulating vascular tone, inflammation, coagulation, and cell growth. A healthy endothelium is characterized by the production of vasodilators, most notably nitric oxide (NO), which maintains vascular homeostasis. Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced NO bioavailability, increased oxidative stress, and a pro-inflammatory, pro-thrombotic state.[4] Angiotensin II is a key contributor to endothelial dysfunction, promoting vasoconstriction and the production of reactive oxygen species (ROS).[4][5]
This compound: Core Mechanism of Action
This compound is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active metabolite, enalaprilat.[1][3][6] Enalaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[1][7] This inhibition is central to its effects on the vascular endothelium.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Enalaprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II.[2][6] The resulting decrease in angiotensin II levels leads to reduced vasoconstriction, decreased aldosterone secretion, and diminished oxidative stress.[1][6][8]
-
Potentiation of the Kallikrein-Kinin System: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][3] By inhibiting ACE, this compound increases the local concentration and half-life of bradykinin.[9][10] Bradykinin stimulates B2 receptors on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[4][9]
Key Modulatory Effects on Endothelial Function
Enhancement of Nitric Oxide (NO) Bioavailability
This compound enhances NO bioavailability through two primary pathways:
-
Increased Bradykinin-Mediated NO Production: By preventing bradykinin degradation, this compound promotes sustained activation of endothelial B2 receptors, leading to increased eNOS activity and NO synthesis.[4][9]
-
Reduced NO Scavenging by Reactive Oxygen Species (ROS): Angiotensin II stimulates NADPH oxidase in endothelial and vascular smooth muscle cells, a major source of the superoxide anion (O₂⁻).[4][8] Superoxide rapidly reacts with NO to form peroxynitrite (ONOO⁻), a highly damaging oxidant, thereby reducing the bioavailability of functional NO. By decreasing angiotensin II levels, this compound reduces superoxide production, thus preserving the NO pool.[4][11]
Attenuation of Oxidative Stress
Beyond preserving NO, the reduction in angiotensin II-mediated NADPH oxidase activity directly lowers the overall burden of reactive oxygen species in the vasculature.[8][12] This antioxidant effect helps protect endothelial cells from oxidative damage, reduces inflammation, and improves the overall function of the vessel wall.[11] Studies have shown that this compound can preserve endothelial function after exposure to ROS, an effect related to superoxide anion scavenging.[11]
Quantitative Data on this compound's Endothelial Effects
The following tables summarize quantitative data from various studies investigating the impact of this compound on markers of endothelial function.
Table 1: Effect of this compound on Flow-Mediated Dilation (FMD) in Humans
| Study Population | This compound Dose | Duration | Baseline FMD (%) | Post-Treatment FMD (%) | Finding |
|---|---|---|---|---|---|
| Migraine Patients[13] | 10 mg/day | 2 months | - | - | FMD significantly increased (p=0.002) vs. placebo. |
| Newly Diagnosed Hypertensives[14] | 10 mg/day | 4 weeks | 6.7 ± 0.6 | 8.8 ± 0.8 | This compound significantly improved FMD, while lisinopril did not. |
| Hypertensive Patients[15] | - | > 1 year | - | 7.9 ± 0.9 | FMD in treated patients was significantly lower than in normotensive controls (13.5 ± 1.1%). |
Table 2: Effect of this compound on Nitric Oxide Metabolites
| Study Population | This compound Dose | Duration | Parameter Measured | Change | Finding |
|---|---|---|---|---|---|
| Migraine Patients[13] | 10 mg/day | 2 months | Serum Total Nitrite | Increased (p=0.000) | This compound significantly increased NO metabolites vs. placebo. |
| Normotensive Subjects[16] | Single 10mg dose | 8 hours | Exhaled NO Release Rate | +58% at 4 hours | This compound significantly increased exhaled NO (p<0.01). |
| Hypertensive Subjects[16] | Single 10mg dose | 8 hours | Exhaled NO Release Rate | No significant change | The effect on exhaled NO was not observed in hypertensives. |
Table 3: Effect of this compound on Hemodynamics and Vasoactivity
| Study Model | This compound Treatment | Parameter | Control/Baseline | This compound-Treated | Finding |
|---|---|---|---|---|---|
| Heart Failure Patients[7][17] | 10 mg BID | Peak Vasodilation to Bradykinin | 230 ± 46% (with Losartan) | 357 ± 67% | This compound significantly potentiated bradykinin-induced vasodilation. |
| Fructose-fed Hypertensive Rats[18] | 20 mg/kg | Blood Pressure (mm Hg) | 137 ± 2 | 105 ± 7 | This compound significantly reduced blood pressure. |
| L-NAME Hypertensive Rats[12] | 20 mg/L | Blood Pressure Increase | +47% | +9% (reduction of HTN) | This compound attenuated hypertension development. |
| L-NAME Hypertensive Rats[12] | 20 mg/L | Lipid Peroxidation (TBARS) | +177% | - | this compound treatment reduced glutathione peroxidase levels. |
Detailed Experimental Protocols
Assessment of Endothelium-Dependent Vasodilation: Flow-Mediated Dilation (FMD)
This non-invasive technique uses high-resolution ultrasound to measure the change in brachial artery diameter in response to an increase in shear stress induced by reactive hyperemia.[19][20]
Methodology:
-
Patient Preparation: The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.[21] Subjects should avoid exercise, caffeine, and smoking prior to the measurement.[22]
-
Imaging: A high-resolution ultrasound scanner with a linear array transducer (>7.5 MHz) is used to obtain a longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa.[21][23]
-
Baseline Recording: Once optimal images are obtained, baseline vessel diameter and Doppler blood flow velocity are recorded for at least one minute.
-
Ischemia Induction: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic blood pressure (typically 200-250 mmHg) for 5 minutes.[21][23]
-
Reactive Hyperemia: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that increases shear stress on the endothelium.
-
Post-Deflation Recording: The brachial artery diameter is continuously recorded for up to 3 minutes following cuff deflation to capture the maximal dilation.[23]
-
Calculation: FMD is expressed as the maximum percentage increase in artery diameter from the baseline measurement.[21]
-
Endothelium-Independent Dilation (Optional): After a 15-minute rest period, a sublingual dose of nitroglycerin (e.g., 0.2-0.4 mg) can be administered to assess the artery's ability to dilate independent of the endothelium.[21]
Quantification of Nitric Oxide Production: Griess Assay
This colorimetric assay is a common indirect method to quantify NO by measuring its stable breakdown product, nitrite (NO₂⁻), in biological fluids (e.g., plasma, serum, cell culture media).[24][25]
Methodology:
-
Sample Preparation: Biological samples are collected. If plasma is used, anticoagulants like EDTA or citrate are recommended.[26] Protein may need to be removed via ultrafiltration or precipitation as it can interfere with the assay.
-
Nitrate Reduction (Optional but recommended): Since NO is oxidized to both nitrite (NO₂⁻) and nitrate (NO₃⁻) in vivo, total NO production is best estimated by measuring both. Samples are incubated with nitrate reductase and its cofactor (e.g., NADPH) to convert all nitrate into nitrite.[25]
-
Griess Reaction:
-
Step 1 (Diazotization): An acidic solution of sulfanilamide (Griess Reagent I) is added to the sample. The sulfanilamide reacts with nitrite to form a diazonium salt.[25]
-
Step 2 (Coupling): N-(1-Naphthyl)ethylenediamine (NED, Griess Reagent II) is added. The diazonium salt couples with NED to form a stable, magenta-colored azo compound.[25]
-
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.
-
Quantification: The nitrite concentration in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of sodium nitrite. The detection limit is typically in the low micromolar range (~0.5 µM).[25]
Measurement of Vascular Reactive Oxygen Species (ROS)
Several methods exist to detect ROS, particularly superoxide, in vascular tissues. Chemiluminescence is a widely used technique.[27]
Methodology (Lucigenin-Enhanced Chemiluminescence for Superoxide):
-
Tissue Preparation: Vascular rings or homogenates are prepared and placed in a physiological buffer.
-
Dark Adaptation: Samples are dark-adapted in the chamber of a luminometer to minimize background noise.
-
Probe Addition: A low concentration of lucigenin (e.g., 5 µmol/L) is added to the sample. Higher concentrations can artifactually generate superoxide and should be avoided.[27]
-
Substrate Addition: If measuring enzyme activity (e.g., NADPH oxidase), the substrate (e.g., NADPH, 100 µmol/L) is added to initiate the reaction.[28]
-
Signal Detection: The luminometer measures the photons emitted as lucigenin is oxidized by superoxide. The signal is recorded over time.
-
Specificity Control: To confirm the signal is specific to superoxide, the assay is repeated in the presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide. A significant reduction in the chemiluminescent signal in the presence of SOD confirms the specificity of the measurement.[29]
-
Quantification: The signal is typically expressed as relative light units (RLU) per second per milligram of tissue.
Conclusion
This compound modulates vascular endothelial function through a potent, dual mechanism: suppression of the vasoconstrictor/pro-oxidant axis of the renin-angiotensin system and potentiation of the vasodilator/protective kallikrein-kinin system.[1][3] This leads to a favorable shift in the vascular environment, characterized by increased nitric oxide bioavailability and reduced oxidative stress. These endothelial-protective effects are fundamental to its therapeutic benefits in hypertension and heart failure, contributing to improved vascular health beyond simple blood pressure reduction. The experimental protocols detailed herein provide a standardized framework for researchers to further investigate and quantify the nuanced effects of ACE inhibitors on the complex biology of the vascular endothelium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. This compound improves endothelial function in patients with migraine: A randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of paricalcitol and this compound on renal inflammation/oxidative stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin B2 receptor-dependent enhancement of this compound-evoked hypotension in ethanol-fed female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the skin response to bradykinin in man. | Semantic Scholar [semanticscholar.org]
- 11. Antioxidant effect of captopril and this compound on reactive oxygen species-induced endothelial dysfunction in the rabbit abdominal aorta [hero.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound improves endothelial function in patients with migraine: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Treatment of essential arterial hypertension with this compound does not result in normalization of endothelial dysfunction of the conduit arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Role of bradykinin in the vasodilator effects of losartan and this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contribution of nitric oxide to the beneficial effects of this compound in the fructose-induced hyperinsulinemic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcw.edu [mcw.edu]
- 21. profil.com [profil.com]
- 22. mdpi.com [mdpi.com]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of Vascular Reactive Oxygen Species Production by Chemiluminescence | Springer Nature Experiments [experiments.springernature.com]
- 28. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Targets of Enalaprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular interactions of enalaprilat, the active metabolite of the prodrug enalapril. Enalaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE) and is widely used in the management of hypertension and heart failure. This document delves into its primary molecular target, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Primary Molecular Target: Angiotensin-Converting Enzyme (ACE)
Enalaprilat exerts its therapeutic effects primarily through the competitive inhibition of Angiotensin-Converting Enzyme (ACE), also known as kininase II.[1] ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.[2][3]
Mechanism of Inhibition
Enalaprilat acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] The inhibition of ACE leads to decreased plasma levels of angiotensin II, which in turn reduces vasoconstriction and aldosterone secretion.[3] The reduction in aldosterone levels contributes to a decrease in sodium and water retention. Furthermore, the inhibition of kininase II activity by enalaprilat leads to an increase in the levels of bradykinin, a potent vasodilator.[2]
Quantitative Analysis of Enalaprilat-ACE Interaction
The inhibitory potency of enalaprilat on ACE has been quantified in numerous studies. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Parameter | Value | Organism/System | Reference |
| IC50 | 1.94 nM | Human Endothelial ACE | [4][5] |
| IC50 | 2.4 nM | Not Specified | [6] |
| Ki | ~0.1 nM | Serum ACE | [7] |
| Ki | ~0.174 µM | ACE with Angiotensin I as substrate | [8] |
Downstream Signaling Pathways
The inhibition of ACE by enalaprilat triggers a cascade of downstream signaling events, primarily through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.
The Renin-Angiotensin-Aldosterone System (RAAS)
Enalaprilat's primary mechanism of action is the disruption of the RAAS. By inhibiting ACE, it prevents the formation of angiotensin II, a key effector molecule in this pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of enalaprilat.
The Kallikrein-Kinin System and Bradykinin Signaling
ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2] By inhibiting ACE, enalaprilat increases the local concentration of bradykinin, which then acts on its receptors (B1 and B2) to promote vasodilation, partly through the release of nitric oxide (NO) and prostacyclin.[9][10]
Caption: The Kallikrein-Kinin System and the potentiating effect of enalaprilat.
Other Cellular and Molecular Effects
Beyond its primary effects on the RAAS and Kallikrein-Kinin System, enalaprilat has been shown to influence other cellular processes that contribute to its therapeutic benefits.
Effects on Nitric Oxide Synthase (eNOS)
Enalaprilat can enhance the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.[11][12][13] This effect is thought to be mediated by both the reduction in angiotensin II (which can increase oxidative stress and uncouple eNOS) and the potentiation of bradykinin signaling.[12]
Cardiac and Renal Protective Effects
Long-term treatment with this compound has been shown to attenuate cardiac remodeling and left ventricular dysfunction following myocardial infarction.[14][15][16] At the molecular level, enalaprilat can reduce the expression of transforming growth factor-beta 1 (TGF-β1) and fibronectin in the kidney, which are key mediators of fibrosis.[17][18] These effects contribute to the renoprotective properties of ACE inhibitors.
Experimental Protocols
The characterization of enalaprilat's molecular interactions relies on a variety of in vitro and in vivo experimental techniques.
ACE Activity Assay
A common method to determine ACE inhibitory activity is a fluorometric assay.[19]
-
Principle: A synthetic, fluorogenic ACE substrate is used. The cleavage of this substrate by ACE results in a fluorescent product. The rate of fluorescence increase is directly proportional to ACE activity.
-
Protocol Outline:
-
Prepare a reaction buffer (e.g., Tris-HCl with ZnCl2).
-
Add ACE enzyme solution to the wells of a microplate.
-
Add various concentrations of the inhibitor (enalaprilat) to the respective wells. A control with no inhibitor is also included.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
-
Caption: A generalized workflow for an in vitro ACE activity assay.
Measurement of Renin and Aldosterone
To assess the in vivo effects of enalaprilat on the RAAS, plasma renin activity (PRA) and aldosterone concentrations are measured.[20][21]
-
Plasma Renin Activity (PRA): This assay measures the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.[20] The generated angiotensin I is then quantified, typically by radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Aldosterone Measurement: Plasma aldosterone levels are commonly determined by RIA or LC-MS.[22]
Sample Collection and Handling are Critical:
-
Patient posture (supine vs. upright) and dietary sodium intake can significantly influence results.[21]
-
Blood samples for renin measurement should be handled carefully to avoid cryoactivation of prorenin, which can lead to falsely elevated results.[23]
Bradykinin Measurement
Bradykinin levels can be quantified in biological fluids using competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA). These assays utilize antibodies specific for bradykinin to measure its concentration.
Off-Target Effects and Other Considerations
While enalaprilat is highly selective for ACE, it is important for researchers to be aware of potential off-target effects and other molecular interactions. Some studies have suggested that ACE inhibitors may have effects that are independent of their actions on the RAAS and bradykinin.[24] For instance, there is evidence that ACE inhibitors can act as allosteric enhancers of kinin B1 and B2 receptor function.[24] Additionally, enalaprilat has been shown to not directly interact with angiotensin II receptors.[25]
Conclusion
Enalaprilat's therapeutic efficacy is rooted in its potent and specific inhibition of Angiotensin-Converting Enzyme. This targeted action leads to a multifaceted modulation of key physiological systems, most notably the Renin-Angiotensin-Aldosterone System and the Kallikrein-Kinin System. A thorough understanding of these cellular and molecular targets, coupled with robust experimental methodologies, is crucial for the continued development and optimization of ACE inhibitors and related cardiovascular therapies. This guide provides a foundational resource for professionals engaged in this critical area of research.
References
- 1. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulation of the kallikrein/kinin system by the angiotensin-converting enzyme inhibitor alleviates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
- 9. mdpi.com [mdpi.com]
- 10. glpbio.com [glpbio.com]
- 11. Endothelial nitric oxide synthase tagSNPs influence the effects of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 15. ahajournals.org [ahajournals.org]
- 16. The effect of this compound on the cardiac remodelling in ovariectomized spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [Molecular mechanisms of nephro-protective action of this compound in experimental chronic renal failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ACE Inhibition Assay [bio-protocol.org]
- 20. labcorp.com [labcorp.com]
- 21. Aldosterone-Renin Ratio | Test Fact Sheet [arupconsult.com]
- 22. healthlibrary.osfhealthcare.org [healthlibrary.osfhealthcare.org]
- 23. researchgate.net [researchgate.net]
- 24. Angiotensin I-converting enzyme inhibitors are allosteric enhancers of kinin B1 and B2 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of angiotensin II receptor blockade on the interaction between enalaprilat and doxazosin in rat tail arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Simultaneous Quantification of Enalapril and Enalaprilat using High-Performance Liquid Chromatography
Introduction
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and congestive heart failure.[1][2][3] It is a prodrug that is rapidly metabolized in the liver to its active form, enalaprilat.[2] Enalaprilat is the potent inhibitor of ACE, responsible for the therapeutic effects of the drug.[3][4] Given that this compound is administered orally and is converted to enalaprilat, it is crucial to have a reliable analytical method for the simultaneous quantification of both compounds in biological matrices and pharmaceutical formulations.[5] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its active metabolite, enalaprilat. The method is suitable for pharmacokinetic studies, bioequivalence studies, and quality control of pharmaceutical dosage forms.[1][6]
Experimental Protocol
1. Materials and Reagents
-
This compound Maleate Reference Standard
-
Enalaprilat Dihydrate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (AR Grade)
-
Ammonium Acetate (AR Grade)
-
Water (Milli-Q or equivalent)
-
Human Plasma (for bioanalytical applications)
2. Instrumentation and Chromatographic Conditions
A variety of HPLC systems equipped with a UV or a mass spectrometric detector can be used. The following table summarizes a typical set of conditions for the separation and quantification of this compound and enalaprilat.
| Parameter | Condition 1 (UV Detection) | Condition 2 (MS/MS Detection) |
| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD or equivalent[1] |
| Column | C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)[2] | C18 analytical column (e.g., Phenomenex Kinetex, 3.0 x 50 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer pH 2.2 (25:75 v/v)[6][7] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol[1] |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.2 mL/min[2] | 0.5 mL/min[1] |
| Column Temp. | 55°C[2] | Ambient |
| Injection Vol. | 10 µL | 10 µL[1] |
| Detector | UV at 215 nm[6][7] | Triple Quadrupole Mass Spectrometer[1] |
| Run Time | < 9 minutes[6] | 3 minutes[1] |
3. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound maleate and enalaprilat dihydrate in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 200 ng/mL for this compound and 1.0 ng/mL to 100 ng/mL for enalaprilat.[8][9]
4. Sample Preparation (for Human Plasma)
A common and effective method for extracting this compound and enalaprilat from human plasma is protein precipitation.[1]
-
To 300 µL of human plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., benazepril or tolbutamide).[1][5]
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
-
Inject the reconstituted sample into the HPLC system.
Solid-phase extraction (SPE) is another widely used technique for sample clean-up and concentration.[5][8]
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters are typically assessed:
| Parameter | Typical Results |
| Linearity (r²) | > 0.998 for both this compound and enalaprilat over the concentration range.[5][8] |
| Limit of Quantification (LOQ) | 0.1 ng/mL for this compound and enalaprilat with MS/MS detection.[9] 0.2 ng/mL for this compound and 1.0 ng/mL for enalaprilat are also reported.[8] |
| Accuracy (% Recovery) | Typically between 89% and 105%.[8] |
| Precision (% RSD) | Intra- and inter-day precision should be less than 15%.[8] |
| Specificity | No interference from endogenous plasma components at the retention times of the analytes. |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound and enalaprilat.
Conclusion
This application note provides a detailed protocol for the simultaneous quantification of this compound and its active metabolite, enalaprilat, using HPLC with either UV or MS/MS detection. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of this compound. The provided experimental workflow and tabulated data offer a clear and concise guide for the implementation of this analytical method.
References
- 1. LC–MS/MS assay for quantitation of this compound and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. iajps.com [iajps.com]
- 4. ijnrd.org [ijnrd.org]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Simultaneous quantitation of this compound and enalaprilat in human plasma by 96‐well solid‐phase extraction and liquid chromatography/tandem mass spectrometry [scite.ai]
- 9. Simultaneous determination of this compound and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enalapril Administration in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of enalapril in spontaneously hypertensive rat (SHR) models, a common preclinical model for studying hypertension and cardiovascular disease.
Application Notes
This compound is a potent and widely used angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat, which inhibits ACE.[1][2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By blocking this conversion, this compound leads to vasodilation and a reduction in blood pressure.[1] In SHR models, this compound has been shown to not only lower blood pressure but also to induce the regression of cardiac hypertrophy, reduce cardiac fibrosis, and normalize various physiological parameters associated with hypertension.[3][4][5][6]
The administration of this compound in SHR models is a valuable tool for:
-
Investigating the pathophysiology of hypertension.
-
Evaluating the efficacy of novel antihypertensive agents.
-
Studying the mechanisms of cardiac remodeling and its reversal.
-
Assessing the impact of RAAS inhibition on various organ systems.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in SHR models as reported in various studies.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHR
| Dosage | Treatment Duration | Age of Rats | SBP Reduction | Reference |
| 10 mg/kg/day | 11 months | 3 months old | ~38 mmHg (from 237 mmHg to 199 mmHg) | [4] |
| 20 mg/kg/day | 5 weeks | Not specified | Significant reduction | [3][7] |
| 25 mg/kg/day | 16 weeks (from 4 to 20 weeks of age) | 4 weeks old | ~63 mmHg (from 185 mmHg to 120 mmHg) | [8] |
| 25 mg/kg/day | 14 days | Adult | Significant reduction in SHR, not WKY | [9] |
| 30 mg/kg/day | 4 weeks | 9 weeks old | ~60 mmHg (from 156 mmHg to 96 mmHg) | [10] |
| 10 mg/kg/day | 28 days | Not specified | Significant reduction in Mean Arterial Pressure (MAP) | [11] |
| 25 mg/kg/day | 8 weeks (from 4 to 12 weeks of age) | 4 weeks old | Significant reduction | [12] |
Table 2: Effect of this compound on Cardiac Hypertrophy in SHR
| Dosage | Treatment Duration | Key Findings | Reference |
| 10 mg/kg/day | 11 months | 18% decrease in left ventricular weight. | [4] |
| 20 mg/kg/day | 5 weeks | Complete regression of cardiac hypertrophy. | [3][7] |
| 25 mg/kg/day | 16 weeks | Significantly lower Left Ventricle to Body Weight (LV/BW) ratio. | [8] |
| 10 and 30 mg/kg/day | 6 weeks | Significant decrease in left ventricular weight. | [13] |
| 3 mg/kg/day | 6 weeks | Significant decrease in LV/BW ratio without blood pressure reduction. | [13] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in Drinking Water
This protocol is adapted from studies investigating the chronic effects of this compound on blood pressure and cardiac remodeling.[3][7][8][12][14][15]
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age of initiation can vary, for example, starting at 4 weeks of age to study the prevention of hypertension development, or in adult rats to study the reversal of established hypertension.[8][12]
2. This compound Maleate Solution Preparation:
-
Dissolve this compound maleate in the drinking water at a concentration calculated to provide the desired daily dosage (e.g., 10-30 mg/kg/day).[3][8][12][14]
-
The concentration should be adjusted based on the average daily water consumption of the rats. It is recommended to measure water intake for a few days prior to the experiment to ensure accurate dosing.
-
Prepare fresh this compound solution regularly (e.g., every 2-3 days) to ensure stability.
3. Administration:
-
Provide the this compound-containing drinking water ad libitum.
-
House rats in individual or small group cages to monitor water consumption and ensure consistent dosing.
-
The control group should receive regular drinking water.
4. Monitoring and Measurements:
-
Blood Pressure: Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) using a non-invasive tail-cuff method in conscious rats.[12]
-
Body Weight: Record body weight weekly.[8]
-
Cardiac Hypertrophy: At the end of the study, euthanize the animals and excise the heart. Dissect the left ventricle and weigh it. Calculate the left ventricle to body weight ratio (LV/BW) as an index of cardiac hypertrophy.[8]
-
Biochemical Analyses: Collect blood samples for measuring plasma renin activity, angiotensin II levels, and other relevant biomarkers.[9]
5. Histological Analysis:
-
Fix heart tissue in formalin and embed in paraffin for histological sectioning.
-
Stain sections with hematoxylin and eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome or Picrosirius red to quantify interstitial fibrosis.
Protocol 2: Short-Term Aggressive Antihypertensive Treatment
This protocol is designed to induce rapid changes in ventricular remodeling.[14]
1. Animal Model:
-
Male SHR, with treatment initiated at 15 or 40 weeks of age.[14]
2. Treatment Regimen:
-
Administer this compound at a dose of 30 mg/kg/day in the drinking water.[14]
-
Concurrently, provide a low-sodium chow (0.04% Na+) to enhance the antihypertensive effect of this compound.[14]
-
From day 6 to day 14 of treatment, allow access to standard chow (0.4% Na+) for 4 hours per day to control blood pressure at approximately 50% below pre-treatment levels.[14]
-
A treatment cycle can consist of a 14-day period on this compound followed by a 14-day drug-free period to study the reversibility of the effects.[14]
3. Measurements:
-
Monitor blood pressure closely throughout the treatment period.
-
At the end of the treatment or drug-free periods, collect heart tissue for analysis of mitochondrial parameters, gene expression, and enzyme activities as described in the source study.[14]
Visualizations
Caption: Mechanism of action of this compound in the renin-angiotensin system.
Caption: General experimental workflow for this compound studies in SHR models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Regression of hypertensive heart hypertrophy caused by chronic angiotensin-converting enzyme inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound decreases angiotensin II receptors in subfornical organ of SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing blood pressure in SHR with this compound provokes redistribution of NHE3, NaPi2, and NCC and decreases NaPi2 and ACE abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces muscle epigenetic changes and contributes to prevent a decline in running capacity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Chronic low-dose treatment with this compound induced cardiac regression of left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Effect of this compound treatment on the pressure-natriuresis curve in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Assay of Enalapril Maleate
These application notes provide detailed protocols for the quantitative determination of enalapril maleate in pharmaceutical formulations using various spectrophotometric methods. The described methods are suitable for quality control and research laboratories.
Method 1: Direct UV Spectrophotometry
This method is based on the direct measurement of the ultraviolet absorbance of this compound maleate. It is a simple, rapid, and cost-effective technique suitable for routine analysis.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer (double or single beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Ultrasonic bath
-
pH meter
2. Reagents and Solutions:
-
This compound Maleate Reference Standard: Of known purity.
-
Phosphate Buffer (pH 4.0): Prepare by mixing appropriate volumes of a phosphoric acid solution and a sodium dihydrogen phosphate monohydrate solution to achieve a pH of 4.0.[1]
-
Pharmaceutical Formulations: Commercially available this compound maleate tablets.
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound maleate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in about 70 mL of phosphate buffer (pH 4.0) with the aid of an ultrasonic bath for 10 minutes.
-
Dilute to the mark with the same buffer to obtain a stock solution of 100 µg/mL.
4. Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 20 µg/mL by diluting with phosphate buffer (pH 4.0).[1]
-
Measure the absorbance of each working standard solution at 208 nm against the phosphate buffer (pH 4.0) as a blank.[1]
-
Plot a calibration curve of absorbance versus concentration.
5. Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 2.5 mg of this compound maleate and transfer it to a 25 mL volumetric flask.[1]
-
Add approximately 20 mL of phosphate buffer (pH 4.0) and sonicate for 15 minutes to ensure complete dissolution of the drug.[1]
-
Dilute to the mark with the same buffer.
-
Filter the solution through a suitable filter paper.
-
From the filtrate, prepare a working sample solution with a final concentration within the calibration curve range (e.g., 10 µg/mL) by diluting with phosphate buffer (pH 4.0).[1]
6. Analysis of Sample Solution:
-
Measure the absorbance of the final sample solution at 208 nm against the phosphate buffer (pH 4.0) as a blank.
-
Determine the concentration of this compound maleate in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | Result | Reference |
| Wavelength (λmax) | 208 nm | [1] |
| Linearity Range | 1 - 20 µg/mL | [1] |
| Limit of Detection (LOD) | 0.3721 µg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.9019 µg/mL | [1][2] |
| Recovery | 98.66 - 102.46% | [1] |
| Precision (RSD%) | < 2% | [1] |
Experimental Workflow
Caption: Workflow for Direct UV Spectrophotometric Assay of this compound Maleate.
Method 2: Colorimetric Assay via Charge-Transfer Complexation
This method is based on the formation of a colored charge-transfer complex between this compound maleate (as an electron donor) and a π-acceptor reagent. This results in a colored product that can be quantified using a visible spectrophotometer.
Experimental Protocol
1. Instrumentation:
-
Visible Spectrophotometer
-
Glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Solutions:
-
This compound Maleate Reference Standard
-
Acceptor Reagents:
-
Solvents: Methanol, Acetonitrile, 1,4-Dioxane, Dichloromethane (all analytical grade).
3. General Procedure for Complex Formation:
-
Standard Solutions: Prepare standard solutions of this compound maleate in the appropriate solvent for each acceptor (methanol for pCA, acetonitrile for DDQ and Iodine).[3]
-
Reaction:
-
Transfer aliquots of the standard or sample solution to a series of volumetric flasks.
-
Add a specified volume of the acceptor reagent solution.
-
Dilute to the final volume with the appropriate solvent.
-
Allow the reaction to proceed at room temperature for the specified time.
-
-
Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the drug.
4. Specific Conditions for Different Acceptors:
| Acceptor | Solvent System | λmax | Linearity Range (µg/mL) |
| p-Chloranilic acid (pCA) | 1,4-Dioxan-Methanol | 510 nm | 20 - 560 |
| DDQ | Acetonitrile-1,4-Dioxane | 460 nm | 5 - 75 |
| Iodine | Acetonitrile-Dichloromethane | 365 nm | 10 - 200 |
Reaction Principle
The secondary amino group in this compound maleate acts as an electron donor, forming a charge-transfer complex with the electron-accepting reagent. This interaction results in the formation of a colored product.
Caption: Charge-Transfer Complex Formation.
Method 3: Colorimetric Assay via Oxidative Coupling Reaction
This method involves the oxidation of this compound maleate, followed by a coupling reaction to produce a colored compound.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer
-
Glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Solutions:
-
This compound Maleate Reference Standard
-
Potassium Permanganate (KMnO4): 0.5% (w/v) aqueous solution.[4]
-
Sulphuric Acid (H2SO4): Concentrated.
-
Distilled Water
3. Preparation of Standard Stock Solution:
-
Prepare a 1000 µg/mL stock solution of this compound maleate by dissolving 100 mg of the drug in 100 mL of distilled water.[4]
4. Procedure for Color Development:
-
From the stock solution, prepare working standards in the range of 250-500 µg/mL.[5]
-
To an aliquot of the standard or sample solution in a volumetric flask, add a specific volume of concentrated sulphuric acid and 0.5% potassium permanganate solution.
-
Allow the reaction to proceed at room temperature for about 10 minutes.[4]
-
Measure the absorbance of the solution at 267 nm against a reagent blank.[4][5]
Quantitative Data Summary
| Parameter | Result | Reference |
| Wavelength (λmax) | 267 nm | [4][5] |
| Linearity Range | 250 - 500 µg/mL | [5] |
| LOD | 2.21 µg/mL | |
| LOQ | 6.65 µg/mL |
Reaction Workflow
Caption: Oxidative Coupling Reaction Workflow.
Method 4: Colorimetric Assay via Reaction with 1,2-Naphthoquinone-4-Sulphonate (NQS)
This method is based on the reaction of this compound maleate with NQS in an alkaline medium to form a colored product.
Experimental Protocol
1. Instrumentation:
-
Visible Spectrophotometer
-
Glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
2. Reagents and Solutions:
-
This compound Maleate Reference Standard
-
1,2-Naphthoquinone-4-Sulphonate (NQS): 0.5% (w/v) aqueous solution, freshly prepared and protected from light.[6]
-
Buffer Solution (pH 12): Prepared using sodium hydroxide and disodium hydrogen phosphate.[6]
-
Sodium Hydroxide (NaOH): 0.1 M solution.
3. Preparation of Standard Stock Solution:
-
Prepare a 250 µg/mL stock solution by dissolving 25 mg of this compound maleate in 10 mL of distilled water with 1 mL of 0.1 M NaOH, then diluting to 100 mL with distilled water.[6]
4. Procedure for Color Development:
-
Transfer 1 mL of the 250 µg/mL this compound standard or an appropriate dilution of the sample solution into a 10 mL volumetric flask.[6]
-
Add 1 mL of 0.5% NQS solution and 1 mL of pH 12 buffer.[6]
-
Dilute to the mark with deionized water.
-
Measure the absorbance of the deep red product at 518 nm against a reagent blank.[6]
Quantitative Data Summary
| Parameter | Result | Reference |
| Wavelength (λmax) | 518 nm | [6] |
| Linearity Range | 5 - 47.5 µg/mL | [6] |
| Limit of Detection (LOD) | 0.3351 µg/mL | [6] |
| Limit of Quantitation (LOQ) | 1.1173 µg/mL | [6] |
| Molar Ratio (this compound:NQS) | 1:1 | [6] |
Reaction Scheme
Caption: Reaction of this compound with NQS.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF this compound MALEATE FROM COMMERCIAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 3. Optimized and Validated Spectrophotometric Methods for the Determination of this compound Maleate in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crpsonline.com [crpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. neuroquantology.com [neuroquantology.com]
Application Note: Simultaneous Determination of Enalapril and its Active Metabolite Enalaprilat in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of enalapril and its active metabolite, enalaprilat, in human plasma. This compound is a prodrug that is hydrolyzed in the body to the active angiotensin-converting enzyme (ACE) inhibitor, enalaprilat.[1][2] Monitoring both compounds is crucial for pharmacokinetic and bioequivalence studies.[3][4] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of reported quantitative performance data.
Introduction
This compound is a widely prescribed medication for the treatment of hypertension and congestive heart failure.[1][5] Following oral administration, it undergoes in-vivo biotransformation to enalaprilat, which is the pharmacologically active moiety responsible for inhibiting the angiotensin-converting enzyme.[1][5] The accurate and simultaneous measurement of both this compound and enalaprilat in plasma is essential for assessing the pharmacokinetic profile and establishing the bioequivalence of different drug formulations.[3][6] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][6][7]
Biotransformation of this compound
This compound is a prodrug that is metabolised in the liver via hydrolysis of its ester group to form the active dicarboxylate-containing ACE inhibitor, enalaprilat.[1][8]
Figure 1: Biotransformation of this compound to Enalaprilat.
Experimental Protocols
Several well-established methods for the simultaneous analysis of this compound and enalaprilat in plasma are available. The following sections detail two common sample preparation techniques: protein precipitation and solid-phase extraction (SPE).
Method 1: Protein Precipitation
This method is rapid and straightforward, making it suitable for high-throughput analysis.[3][6]
Materials:
-
Human plasma
-
This compound and Enalaprilat reference standards
-
Internal Standard (IS) (e.g., Tolbutamide, Benazepril)[6][8]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (Milli-Q or equivalent)
Procedure:
-
Prepare stock solutions of this compound, enalaprilat, and the internal standard in methanol.
-
Spike drug-free human plasma with working solutions to prepare calibration standards and quality control (QC) samples.[6]
-
To 300 µL of plasma sample (calibrator, QC, or unknown), add 900 µL of ice-cold acetonitrile containing the internal standard.[3][6]
-
Vortex the mixture for 10 minutes to precipitate proteins.[6]
-
Centrifuge at 10,000 rpm for 15 minutes.[6]
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[6]
Method 2: Solid-Phase Extraction (SPE)
SPE offers cleaner extracts compared to protein precipitation, which can minimize matrix effects and improve sensitivity.[8]
Materials:
-
Human plasma
-
This compound and Enalaprilat reference standards
-
Internal Standard (IS) (e.g., Benazepril)[8]
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonia solution
-
Water (Milli-Q or equivalent)
-
SPE cartridges (e.g., Thermo Scientific SOLA)[8]
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]
-
Loading: Load the plasma sample onto the conditioned cartridge.[8]
-
Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove interferences.[8]
-
Elution: Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.[8]
-
Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 200 µL of 90:10 (v/v) water/methanol).[8]
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
The general workflow for the LC-MS/MS analysis of this compound and enalaprilat in plasma is depicted below.
Figure 2: General experimental workflow for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical LC and MS conditions used for the analysis of this compound and enalaprilat.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Thermo Scientific Hypersil GOLD 1.9µm 50 x 2.1mm[8] | Eclipse C18 column (4.6 × 100 mm, 5 μm) |
| Mobile Phase A | 0.1% Formic acid in Water[6] | 0.01% Formic acid |
| Mobile Phase B | 0.1% Formic acid in Methanol[6] | Acetonitrile |
| Flow Rate | 0.5 mL/min[6] | 0.7 mL/min |
| Gradient/Isocratic | Gradient[6] | Isocratic (70:30, v/v Acetonitrile:0.01% Formic acid) |
| Injection Volume | 5.0 µL | Not specified |
| Run Time | ~1-3 minutes[6][8] | Not specified |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| This compound | m/z 377 → 234[7] |
| Enalaprilat | m/z 349 → 206[7] |
Quantitative Data Summary
The performance of the LC-MS/MS methods for the simultaneous determination of this compound and enalaprilat has been validated in several studies. A summary of the reported quantitative data is presented below.
Table 3: Summary of Quantitative Performance Data
| Parameter | This compound | Enalaprilat | Reference |
| Linearity Range (ng/mL) | 1 - 100 | 1 - 100 | [8] |
| 1 - 500 | 1 - 500 | [3][6] | |
| 0.1 - 100 | 0.1 - 100 | [9] | |
| 5 - 500 | 1 - 100 | ||
| LLOQ (ng/mL) | 1 | 1 | [3][6] |
| 0.1 | 0.1 | [7][9] | |
| LOD (ng/mL) | 0.08 | 0.08 | [7] |
| Recovery (%) | 81 | 85 | [8] |
| Intra-day Precision (%RSD) | < 7.7 | < 7.7 | [9] |
| Inter-day Precision (%RSD) | < 7.8 | < 7.8 | [9] |
| Intra-day Accuracy (%) | ± 3.9 | ± 2.7 | [9] |
| Inter-day Accuracy (%) | ± 3.9 | ± 2.7 | [9] |
Conclusion
The LC-MS/MS methods described provide a sensitive, selective, and reliable approach for the simultaneous quantification of this compound and enalaprilat in human plasma. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as throughput needs and desired sensitivity. The provided protocols and performance data can serve as a valuable resource for researchers and scientists involved in drug development and clinical studies of this compound.
References
- 1. SMPDB [smpdb.ca]
- 2. lifelinkr.com [lifelinkr.com]
- 3. LC–MS/MS assay for quantitation of this compound and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the clinical pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous determination of this compound and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Inducing Hypertension in Animal Models for Enalapril Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction Enalapril is a widely prescribed medication for hypertension and heart failure. It functions as a prodrug that is converted in the body to its active form, enalaprilat, which is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] Preclinical evaluation of this compound and other antihypertensive agents necessitates the use of reliable and reproducible animal models of hypertension. These models are crucial for studying the pathophysiology of the disease and for assessing the efficacy and mechanism of action of novel therapeutic compounds.[4][5] This document provides detailed protocols for several commonly used animal models for inducing hypertension and a general protocol for testing the efficacy of this compound.
Mechanism of Action: this compound and the Renin-Angiotensin-Aldosterone System (RAAS)
This compound's primary mechanism of action is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[1][2] The liver produces angiotensinogen, which is cleaved by renin (released from the kidneys in response to low blood pressure) to form angiotensin I. ACE, primarily found in the lungs, then converts angiotensin I to angiotensin II.[3][6] Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.[6] this compound is hydrolyzed in the liver to enalaprilat, which competitively inhibits ACE. This inhibition reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.[1][6][7]
Protocols for Inducing Hypertension in Animal Models
Several animal models are available to study hypertension, each with distinct characteristics. They can be broadly categorized as genetic, surgical, or pharmacologically induced.[4][8]
Spontaneously Hypertensive Rat (SHR) Model (Genetic)
The SHR is a genetic model that develops hypertension without any external induction, making it a valuable tool for studying essential hypertension.[9][10]
-
Principle: Developed from Wistar-Kyoto (WKY) rats through selective breeding for high blood pressure.[10][11] Hypertension begins to develop around 5-6 weeks of age and stabilizes at systolic pressures of 180-200 mmHg in adults.[10]
-
Protocol:
-
Animal Sourcing: Obtain male or female SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls) from a reputable supplier. Animals are typically used starting from 4 weeks of age, before hypertension is fully established, or in adulthood.[11]
-
Acclimatization: House the animals under standard laboratory conditions (23 ± 1°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week.[12]
-
Blood Pressure Monitoring: Regularly monitor blood pressure using a non-invasive tail-cuff method to track the development of hypertension. Measurements should begin after a period of animal training to minimize stress-induced fluctuations.[13]
-
Experimentation: Once the desired level of hypertension is confirmed (typically >160 mmHg systolic), the animals are ready for this compound testing.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model (Surgical)
The 2K1C model simulates renovascular hypertension, which is driven by the activation of the RAAS.[14][15]
-
Principle: A clip is placed on one renal artery, reducing blood flow to that kidney. The ischemic kidney releases renin, leading to a systemic increase in angiotensin II and subsequent hypertension. The contralateral kidney remains untouched.[16][17]
-
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-250g).
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., ketamine/xylazine i.p. or isoflurane).[13]
-
Surgical Procedure:
-
Place the animal on a heating pad to maintain body temperature at 37°C.[14]
-
Make a left paracostal incision to expose the left kidney.[14]
-
Carefully isolate the left renal artery by blunt dissection.
-
Place a U-shaped silver or stainless-steel clip (internal diameter of ~0.20-0.23 mm for rats) around the artery.[13][15]
-
Return the kidney to the abdominal cavity and suture the muscle and skin layers.
-
A sham operation (identical procedure without clip placement) is performed on the control group.[16]
-
-
Post-Operative Care: Administer analgesics and monitor the animal's recovery.
-
Hypertension Development: Blood pressure begins to rise within the first week and typically stabilizes within 4-6 weeks, with systolic pressures exceeding 160 mmHg.[13][16]
-
N G -nitro-L-arginine methyl ester (L-NAME) Model (Pharmacological)
This model induces hypertension through the inhibition of nitric oxide (NO) synthesis.
-
Principle: L-NAME is an inhibitor of nitric oxide synthase (NOS). Chronic inhibition of NOS reduces the production of NO, a potent vasodilator, leading to increased peripheral vascular resistance and hypertension.[18][19]
-
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Induction:
-
Dissolve L-NAME in the drinking water. A common dose is 40 mg/kg/day.[12][18][20]
-
To calculate the concentration, monitor daily water intake and body weight for a few days before the experiment begins. For example, if a 250g rat drinks 30 mL/day, the required dose is 10 mg. The concentration would be 10 mg / 30 mL = 0.33 mg/mL.
-
-
Duration: Administer L-NAME for 4 to 7 weeks.[20]
-
Monitoring: Measure blood pressure weekly. A significant and sustained increase in blood pressure is typically observed.
-
Control Group: The control group receives normal drinking water.
-
Deoxycorticosterone Acetate (DOCA)-Salt Model (Pharmacological/Surgical)
This is a model of low-renin, volume-dependent hypertension that mimics hyperaldosteronism.[21][22]
-
Principle: Unilateral nephrectomy is performed, and the animals are treated with a mineralocorticoid (DOCA) and given a high-salt diet. DOCA promotes sodium and water retention, leading to volume expansion and hypertension.[17][23]
-
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Unilateral Nephrectomy: Anesthetize the rat and, through a flank incision, remove the left kidney.[23] Allow the animal to recover for one week.
-
Induction:
-
Duration: Continue the treatment for 4-6 weeks. Blood pressure starts to rise after the first week and reaches a plateau.[23]
-
Control Group: The sham control group undergoes uninephrectomy but receives vehicle injections and drinks regular tap water.
-
Angiotensin II (Ang II) Infusion Model (Pharmacological)
This model directly induces hypertension by elevating levels of Angiotensin II, a key component of the RAAS.[25]
-
Principle: Continuous subcutaneous infusion of Ang II via an osmotic minipump causes sustained vasoconstriction and increases in blood pressure.[25][26] This model is highly relevant for studying the direct effects of RAAS activation.
-
Protocol:
-
Animals: Mice (e.g., C57BL/6) or rats are commonly used.[26]
-
Osmotic Pump Preparation:
-
Fill an Alzet® osmotic minipump (e.g., Model 2004 for mice, delivering for 28 days) with Ang II solution. The concentration is calculated based on the desired dose (e.g., 400-1000 ng/kg/min), pump flow rate, and animal body weight.[26]
-
Prime the pumps in sterile saline at 37°C for several hours as per the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Make a small incision in the skin over the back, between the shoulder blades.
-
Create a subcutaneous pocket using blunt dissection and insert the primed osmotic pump.[27]
-
Close the incision with wound clips or sutures.
-
-
Hypertension Development: Blood pressure increases rapidly, often within the first few days, and remains elevated for the duration of the infusion.[27]
-
Control Group: The control group receives pumps filled with the vehicle (e.g., saline).[26]
-
Data Presentation: Summary of Hypertension Models
The selection of an appropriate model depends on the specific research question.
Table 1: Comparison of Animal Models for Inducing Hypertension
| Model | Species | Induction Method | Key Characteristics | Advantages | Disadvantages |
|---|---|---|---|---|---|
| SHR | Rat | Genetic (inbred from WKY) | Gradual onset, mimics human essential hypertension.[10] | High reproducibility, no surgical/chemical induction needed. | Polygenic and complex pathophysiology, expensive.[11] |
| 2K1C Goldblatt | Rat, Mouse | Surgical (renal artery clipping) | Renin-dependent hypertension.[14][16] | Directly models renovascular hypertension, activates RAAS. | Technically demanding surgery, variable success rate.[14] |
| L-NAME | Rat | Pharmacological (NOS inhibitor in drinking water) | NO-deficient hypertension, endothelial dysfunction.[18] | Non-invasive, easy to implement. | Mechanism (NO deficiency) may not be primary in all human hypertension. |
| DOCA-Salt | Rat | Surgical (uninephrectomy) + Pharmacological (DOCA + high salt) | Low-renin, volume-dependent hypertension.[22][23] | Models salt-sensitive hypertension and mineralocorticoid excess. | Requires surgery and repeated injections. |
| Ang II Infusion | Mouse, Rat | Pharmacological (subcutaneous osmotic pump) | Direct RAAS activation, rapid onset.[25][26] | High control over hypertension level, directly tests RAAS. | Requires surgery for pump implantation, can be expensive. |
General Protocol for this compound Efficacy Testing
This protocol outlines a general workflow for evaluating the antihypertensive effect of this compound once a hypertensive animal model has been established.
Detailed Methodology
-
Model Establishment: Induce and confirm hypertension using one of the protocols described above.
-
Group Allocation: Randomly divide the hypertensive animals into at least two groups:
-
Vehicle Control Group: Receives the vehicle (e.g., distilled water or saline) used to dissolve this compound.
-
This compound-Treated Group: Receives this compound.
-
A normotensive control group (e.g., WKY rats for the SHR model, or sham-operated rats) should also be maintained throughout the study for comparison.
-
-
Drug Preparation and Administration:
-
This compound maleate is soluble in water. Prepare a fresh solution daily.
-
Dosage: A common oral dose used in rats is 10 mg/kg/day.[28] However, doses can range from 1 to 30 mg/kg/day depending on the model and study objective.[29][30]
-
Administration: Administer the drug orally (p.o.) via gavage once daily. The volume should be consistent (e.g., 1-2 mL/kg).
-
-
Monitoring:
-
Blood Pressure and Heart Rate: Measure non-invasively using the tail-cuff method at baseline and at regular intervals (e.g., weekly) throughout the treatment period. For acute studies, direct arterial cannulation can provide continuous measurements.
-
Body Weight: Record body weight weekly to monitor the general health of the animals and adjust drug dosage if necessary.
-
-
Duration: A typical treatment period is 28 consecutive days.[28]
-
Terminal Procedures: At the end of the study, animals may be anesthetized for:
-
Blood Collection: For measuring plasma renin activity, angiotensin II levels, or markers of kidney/liver function.
-
Tissue Harvesting: Hearts and kidneys can be collected, weighed (to assess hypertrophy), and processed for histological or molecular analysis.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure and other parameters between the vehicle- and this compound-treated groups.
Table 2: Exemplary this compound Dosing Regimens in Hypertensive Animal Models
| Animal Model | Species | This compound Dose | Route of Administration | Duration | Reference |
|---|---|---|---|---|---|
| SHR | Rat | 10 mg/kg/day | Oral (p.o.) | 28 days | [28] |
| SHR | Rat | 25 mg/kg/day | In drinking water | 16 weeks (from age 4 to 20 weeks) | [31] |
| SHR | Rat | 0.3, 1, 3, 10 mg/kg | Oral (p.o.) | Acute dose | [29] |
| Renal Hypertensive | Dog | 0.05 - 1 mg/kg | Oral (p.o.) | Acute dose | [29] |
| Thrombosis Model | Rat | 3, 10, 30 mg/kg | Oral (p.o.) | Acute dose |[30] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Spontaneously Hypertensive (SHR) rat, SHR/NCrl | Animalab [animalab.eu]
- 10. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 11. inotiv.com [inotiv.com]
- 12. portlandpress.com [portlandpress.com]
- 13. 2.1. Experimental protocol [bio-protocol.org]
- 14. A novel vascular clip design for the reliable induction of 2-kidney, 1-clip hypertension in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 16. ahajournals.org [ahajournals.org]
- 17. ijpbs.com [ijpbs.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. omicsonline.org [omicsonline.org]
- 24. ahajournals.org [ahajournals.org]
- 25. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 26. Complete Protocol For Ang Ii-Induced Hypertension Model In C57bl/6 Mice [okclevervet.com]
- 27. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 28. This compound induces muscle epigenetic changes and contributes to prevent a decline in running capacity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Enalapril for In Vitro Cardiac Hypertrophy Regression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing enalapril in in vitro models of cardiac hypertrophy to study its regression. This document outlines the underlying principles, detailed experimental protocols, and data presentation for robust and reproducible studies.
Introduction
This compound, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used therapeutic agent for hypertension and heart failure. Its mechanism of action involves the inhibition of the renin-angiotensin system (RAS), a critical pathway in the development of cardiac hypertrophy. In vitro studies using cultured cardiomyocytes offer a powerful and controlled environment to dissect the cellular and molecular mechanisms by which this compound induces the regression of cardiac hypertrophy. These models are invaluable for basic research and preclinical drug development.
The protocols detailed below describe the induction of hypertrophy in cultured cardiomyocytes using angiotensin II, a key effector of the RAS, followed by treatment with this compound to study the reversal of the hypertrophic phenotype. Key parameters for assessing hypertrophy and its regression, including cell size, protein synthesis, and the expression of hypertrophic markers, are outlined.
Data Presentation
Table 1: Quantitative Analysis of Angiotensin II-Induced Hypertrophy in Adult Ventricular Myocytes
| Parameter | Control (SFM) | Angiotensin II (10⁻⁹ M) | % Increase vs. Control |
| Myocyte Volume (µm³) | |||
| Day 3 | No significant change | 23% increase in post-infarcted myocytes | 23% |
| Day 7 | 11% decrease | 16% increase | 27% (relative to Day 7 control) |
| Protein Content per Cell (Arbitrary Units) | |||
| Day 3 | No significant change | 28% increase in post-infarcted myocytes | 28% |
| Day 7 | No significant change | 20% increase | 20% |
SFM: Serum-Free Medium. Data is extrapolated from a study using angiotensin II to induce hypertrophy in adult ventricular myocytes. This provides a baseline for the expected hypertrophic response.[1]
Table 2: Expected Effects of this compound on In Vitro Cardiac Hypertrophy Regression
| Parameter | Hypertrophied Cardiomyocytes (Angiotensin II) | Hypertrophied Cardiomyocytes + this compound | Expected % Regression |
| Cell Surface Area | Increased | Decreased towards baseline | Significant reduction |
| Protein Synthesis Rate ([³H]-Leucine Incorporation) | Increased | Decreased towards baseline | Significant reduction |
| BNP (Brain Natriuretic Peptide) Expression | Upregulated | Downregulated towards baseline | Significant reduction |
| Phosphorylated ERK1/2 Levels | Increased | Decreased towards baseline | Significant reduction |
This table presents the anticipated outcomes of this compound treatment on angiotensin II-induced hypertrophied cardiomyocytes based on its known mechanism of action and in vivo data. The exact percentage of regression would be determined experimentally.
Experimental Protocols
Cell Culture and Induction of Hypertrophy
1.1. Cell Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
-
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Collagenase type II
-
Pancreatin
-
Percoll gradient
-
Laminin-coated culture dishes
-
-
Protocol:
-
Isolate hearts from neonatal rat pups and mince the ventricular tissue.
-
Perform enzymatic digestion using a mixture of collagenase and pancreatin.
-
Purify cardiomyocytes from fibroblasts using a Percoll gradient.
-
Plate the isolated NRVMs on laminin-coated dishes in DMEM/F12 with 10% FBS for 24-48 hours to allow for attachment.
-
After attachment, replace the medium with serum-free DMEM/F12 for 24 hours prior to inducing hypertrophy.
-
1.2. Induction of Hypertrophy with Angiotensin II
-
Materials:
-
Angiotensin II (Sigma-Aldrich)
-
Serum-free DMEM/F12
-
-
Protocol:
-
Prepare a stock solution of Angiotensin II in sterile water.
-
Starve the cultured NRVMs in serum-free medium for 24 hours.
-
Treat the cells with 100 nM Angiotensin II in serum-free medium for 48 hours to induce a hypertrophic phenotype.
-
This compound Treatment for Hypertrophy Regression
-
Materials:
-
Enalaprilat (the active metabolite of this compound) (Sigma-Aldrich)
-
Serum-free DMEM/F12
-
-
Protocol:
-
After inducing hypertrophy with Angiotensin II for 48 hours, wash the cells with sterile PBS.
-
Add fresh serum-free medium containing Enalaprilat at a concentration of 1-10 µM.
-
Incubate the cells for 24-48 hours to study the regression of hypertrophy.
-
Assessment of Cardiac Hypertrophy Regression
3.1. Measurement of Cell Surface Area
-
Materials:
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope with image analysis software (e.g., ImageJ)
-
-
Protocol:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Measure the surface area of at least 100 randomly selected cells per condition using ImageJ software.
-
3.2. Protein Synthesis Assay ([³H]-Leucine Incorporation)
-
Materials:
-
[³H]-Leucine (PerkinElmer)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation counter
-
-
Protocol:
-
During the final 4-6 hours of this compound treatment, add [³H]-Leucine (1 µCi/mL) to the culture medium.
-
Wash the cells with ice-cold PBS.
-
Precipitate the proteins by adding ice-cold 10% TCA and incubating on ice for 30 minutes.
-
Wash the protein precipitate twice with ice-cold 95% ethanol.
-
Solubilize the protein pellet in 0.5 M NaOH.
-
Measure the radioactivity of the solubilized protein using a scintillation counter.
-
Normalize the counts to the total protein content of a parallel well, determined by a BCA or Bradford assay.
-
3.3. Western Blot Analysis for Hypertrophic Markers and Signaling Molecules
-
Materials:
-
Primary antibodies against: BNP, β-myosin heavy chain (β-MHC), phosphorylated ERK1/2 (p-ERK), total ERK1/2.
-
HRP-conjugated secondary antibodies
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the expression of target proteins to a loading control (e.g., GAPDH or α-tubulin). For signaling molecules like p-ERK, normalize to the total ERK protein.
-
Visualizations
Caption: Experimental workflow for studying this compound-induced cardiac hypertrophy regression in vitro.
Caption: Signaling pathway of this compound's action in cardiac hypertrophy regression.
References
Application Notes and Protocols for ELISA-Based Quantification of Enalapril and its Metabolite Enalaprilat in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantitative determination of enalapril and its active metabolite, enalaprilat, in biological samples using Enzyme-Linked Immunosorbent Assay (ELISA). This guide is intended to assist researchers in pharmacology, drug metabolism, and clinical trial monitoring in accurately measuring the concentrations of these crucial antihypertensive agents.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. The monitoring of this compound and enalaprilat levels in biological fluids is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. ELISA offers a sensitive, specific, and high-throughput method for the quantification of these compounds, presenting a viable alternative to chromatographic techniques.[1]
The assays described herein are competitive immunoassays, where the this compound or enalaprilat in the sample competes with a labeled form of the drug for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of the drug in the sample.
Mechanism of Action: this compound and the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking this conversion, enalaprilat leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of this compound and enalaprilat in human plasma determined by specific ELISA methods following oral administration of this compound maleate.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers [1]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 10 | 310 ± 187 | 1.13 ± 0.22 | 480 ± 216 |
| 20 | 481 ± 185 | 1.09 ± 0.33 | 832 ± 325 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Enalaprilat in Healthy Volunteers [1]
| Dose of this compound (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 10 | 57 ± 29 | 4.28 ± 1.45 | 256 ± 122 |
| 20 | 72.9 ± 33.6 | 4.05 ± 1.22 | 383 ± 158 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Biological Sample Preparation
a) Plasma Preparation
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube.
-
If not for immediate use, aliquot the plasma and store at -20°C or -80°C to avoid freeze-thaw cycles.
b) Serum Preparation
-
Collect whole blood into tubes without anticoagulants.
-
Allow the blood to clot at room temperature for 15-30 minutes.
-
Centrifuge the clotted blood at 1,000-2,000 x g for 10 minutes at 4°C.
-
Transfer the resulting supernatant (serum) to a clean tube.
-
For storage, aliquot the serum and freeze at -20°C or -80°C.
c) Urine Preparation
-
Collect urine samples in a clean container.
-
Centrifuge the urine at 1,500 x g for 15 minutes at 4°C to remove any particulate matter.[2]
-
Transfer the clear supernatant to a new tube.
-
If not analyzed immediately, aliquot the urine and store at -20°C or lower.[2][3]
Competitive ELISA Protocol for this compound/Enalaprilat Quantification
This protocol is a representative competitive ELISA procedure. Optimal concentrations of antibodies and conjugates, as well as incubation times, may need to be determined empirically.
Materials:
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound/Enalaprilat specific antibody
-
This compound/Enalaprilat-HRP conjugate
-
Standards of this compound or Enalaprilat
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the this compound/enalaprilat specific antibody in Coating Buffer to the optimal concentration.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution and wash the wells three times with Wash Buffer.
-
-
Competitive Reaction:
-
Add 50 µL of the standard or biological sample to the appropriate wells.
-
Add 50 µL of the diluted this compound/enalaprilat-HRP conjugate to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Aspirate the solution and wash the wells five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound or enalaprilat in the samples by interpolating their absorbance values from the standard curve. The concentration will be inversely proportional to the signal.
-
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Enalapril stability in aqueous solutions and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of enalapril in aqueous solutions and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solutions?
A1: this compound primarily degrades into two major products: enalaprilat and a diketopiperazine (DKP) derivative[1][2][3][4]. Enalaprilat is the active metabolite of this compound, formed by the hydrolysis of the ester group[1][2]. The formation of these degradation products is influenced by factors such as pH, temperature, and the composition of the solution[1][2][4][5].
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The degradation pathway of this compound is pH-dependent[5]. Under alkaline conditions, the degradation to enalaprilat is predominant[1][4]. In neutral and particularly in acidic solutions (pH < 5), the formation of the diketopiperazine (DKP) derivative becomes more significant[2][4]. Some studies have shown that this compound is highly susceptible to degradation under alkaline stress[1][4].
Q3: What is the expected stability of this compound in commonly used laboratory buffers and water?
A3: The stability of this compound varies depending on the specific aqueous medium and storage temperature. For instance, a 1 mg/mL solution of this compound maleate in deionized water was found to be stable for 56 days at 25°C, while in a citrate buffer solution at the same concentration and temperature, it remained stable for over 91 days[6]. At 4°C, this compound in deionized water, citrate buffer, and a sweetened vehicle was stable for at least 91 days[6]. The degradation in aqueous solutions generally follows first-order kinetics[1].
Q4: I am preparing this compound solutions for cell culture experiments. What is the recommended solvent and how long can I store the stock solution?
A4: For cell culture experiments, this compound maleate can be dissolved in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/mL[7]. It is also soluble in organic solvents like DMSO and ethanol[7][8]. When preparing aqueous stock solutions, it is recommended not to store them for more than one day to ensure stability and minimize degradation[7]. For longer-term storage, preparing fresh solutions or storing aliquots at -20°C is advisable, though specific stability data for frozen cell culture media solutions is not extensively documented.
Q5: Are there any known incompatibilities of this compound with components of cell culture media?
A5: While direct studies on incompatibilities with specific cell culture media components are limited in the provided results, the stability of this compound is known to be influenced by the chemical environment. Given that cell culture media are complex aqueous solutions containing amino acids, vitamins, salts, and buffers, it is plausible that interactions could occur over time. To minimize potential interactions and degradation, it is best practice to add freshly prepared this compound solution to the cell culture medium immediately before the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using this compound. | Degradation of this compound stock solution. | Prepare fresh this compound solutions for each experiment. If storing, aliquot and freeze at -20°C and perform a stability test to confirm integrity over time. Avoid repeated freeze-thaw cycles. |
| Precipitate observed in this compound stock solution. | Poor solubility or degradation. | This compound maleate has limited solubility in aqueous buffers[7]. Ensure the concentration does not exceed its solubility limit. If using organic solvents like DMSO for a stock solution, ensure the final concentration of the solvent in the cell culture medium is low to avoid cytotoxicity[7]. |
| Loss of this compound potency over time in an aqueous formulation. | Hydrolytic degradation to enalaprilat and diketopiperazine. | Adjust the pH of the solution to a more acidic range if compatible with the experimental design, as this compound shows greater stability at lower pH[2][9]. Store solutions at lower temperatures (e.g., 4°C) to slow down the degradation rate[6]. |
| Unexpected cellular response. | Formation of active or interfering degradation products. | Enalaprilat, a degradation product, is the active form of the drug[10][11]. Its formation can alter the intended experimental conditions. Characterize the purity of the this compound solution using a stability-indicating method like HPLC to understand the concentration of the parent drug and its degradants. |
Quantitative Data Summary
Table 1: Stability of this compound Maleate (1 mg/mL) in Various Aqueous Liquids [6]
| Liquid | Storage Temperature | Stability Duration (>90% of initial concentration) |
| Deionized Water | 4°C | 91 days |
| Deionized Water | 25°C | 56 days |
| Citrate Buffer Solution | 4°C | 91 days |
| Citrate Buffer Solution | 25°C | 91 days |
| Sweetened Vehicle | 4°C | 91 days |
| Sweetened Vehicle | 25°C | 91 days |
Table 2: Degradation Kinetics of this compound Maleate in Hydrolytic Conditions [4]
| Stress Condition | Temperature | Degradation Rate Constant (k) | t90 (Time for 10% degradation) |
| 0.1 N NaOH | 60°C | 0.0914 min⁻¹ | 1.15 min |
| Water | 80°C | 0.0018 h⁻¹ | 57.20 h |
| 0.1 N HCl | 80°C | 0.0090 h⁻¹ | 11.73 h |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution by HPLC
This protocol is adapted from methodologies described for stability-indicating assays of this compound[1][9][12][13].
1. Objective: To determine the concentration and degradation of this compound in an aqueous solution over time.
2. Materials:
-
This compound maleate reference standard
-
High-purity water (HPLC grade)
-
Methanol (HPLC grade)
-
RP-18 column (e.g., 150 mm x 4.6 mm, 5 µm)[1]
-
HPLC system with UV detector
3. Methods:
-
Preparation of Mobile Phase: Prepare a mixture of methanol and phosphate buffer (pH 2.2; 0.01M) in a 55:45 (v/v) ratio. Filter and degas the mobile phase before use[1].
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound maleate in the mobile phase to prepare a stock solution of a known concentration (e.g., 200 µg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare the this compound solution in the desired aqueous medium (e.g., buffer, cell culture media) at the target concentration.
-
Stability Study: Store the sample solutions under the desired conditions (e.g., specific temperature and light exposure). At predetermined time points, withdraw aliquots of the sample.
-
HPLC Analysis:
-
Data Analysis: Calculate the concentration of this compound remaining at each time point by comparing the peak area of the sample to that of the standard solution.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines[3][14].
1. Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
2. Materials:
-
This compound maleate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system as described in Protocol 1
3. Methods:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified period (e.g., 24 hours)[1][3].
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for a shorter period due to higher reactivity (e.g., 30 minutes)[1][3].
-
Neutral Hydrolysis: Dissolve this compound in high-purity water and heat at 80°C for a specified period (e.g., 24 hours)[1][3].
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period (e.g., 8 days)[4][9].
-
Photostability: Expose an aqueous solution of this compound to UV and visible light for a specified duration (e.g., 7 days), with a dark control run in parallel[1][4].
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze by the stability-indicating HPLC method described in Protocol 1 to separate this compound from its degradation products.
Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: Simplified Angiotensin II signaling cascade via the AT1 receptor.
Caption: Workflow for assessing the stability of this compound in solutions.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Study of forced degradation behavior of this compound maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Effect of the drug-matrix on the stability of this compound maleate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound maleate in three extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. View of Stability of Extemporaneously Prepared this compound Maleate Suspensions in Glass Bottles and Plastic Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Stability of Extemporaneously Prepared this compound Maleate Suspensions in Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of Enalapril Maleate and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of enalapril maleate and its common degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound maleate?
A1: The two major degradation products of this compound maleate are enalaprilat and a diketopiperazine (DKP) derivative.[1][2] Enalaprilat is formed by the hydrolysis of the ethyl ester group of this compound, a reaction that can be promoted under alkaline conditions.[1][2] The diketopiperazine is a result of an intramolecular cyclization reaction, which is favored in acidic conditions and at higher temperatures.[3]
Q2: What factors can influence the degradation of this compound maleate?
A2: The stability of this compound maleate is significantly influenced by several factors, including:
-
pH: Acidic conditions (pH < 5) tend to promote the formation of the diketopiperazine derivative, while alkaline conditions favor the hydrolysis to enalaprilat.[1][3]
-
Moisture: The presence of water is crucial for the hydrolytic degradation to enalaprilat.[2]
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and intramolecular cyclization.[4]
-
Excipients: Certain pharmaceutical excipients can interact with this compound maleate and affect its stability.[5]
-
Light: Photolytic degradation can also occur, leading to the formation of various degradation products.[6]
Q3: Why is a stability-indicating method crucial for the analysis of this compound maleate?
A3: A stability-indicating analytical method is essential because it can accurately quantify the active pharmaceutical ingredient (this compound maleate) in the presence of its degradation products, impurities, and excipients.[1] This ensures that the measured concentration of this compound maleate reflects its true value and that the safety and efficacy of the drug product are not compromised by the presence of degradants.
Troubleshooting Guides for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound maleate and its degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution Between this compound and Degradation Product Peaks | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile and a phosphate buffer with a pH around 2.2-3.0.[3][6][7] Adjusting the percentage of acetonitrile or the pH of the buffer can improve separation. |
| Column degradation. | Replace the HPLC column. A C8 or C18 column is typically used for this analysis.[3][7] | |
| Inappropriate flow rate. | Optimize the flow rate. A flow rate of around 1.0-2.0 mL/min is often used.[1][7] | |
| Peak Tailing for this compound or Enalaprilat | Silanol interactions with the column packing material. | Use a mobile phase with a low pH (around 2.2) to suppress the ionization of silanol groups.[1][7] Consider using an end-capped column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Baseline Drift or Noise | Mobile phase is not properly degassed. | Degas the mobile phase using sonication or helium sparging. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the column with a strong solvent like acetonitrile. | |
| Detector lamp is failing. | Replace the detector lamp. | |
| Variable Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant temperature.[8] |
| Inconsistent mobile phase preparation. | Ensure the mobile phase is prepared accurately and consistently for each run. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a constant flow rate. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Maleate and its Degradation Products
This protocol describes a typical isocratic HPLC method for the simultaneous determination of this compound maleate, enalaprilat, and diketopiperazine.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Grace Platinum C8 EPS (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 2.2) (25:75 v/v)[7] |
| Flow Rate | 2.0 mL/min[7] |
| Detection Wavelength | 215 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound maleate, enalaprilat, and diketopiperazine reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: For tablets, grind a suitable number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound maleate and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.
3. Data Analysis:
-
Identify the peaks of this compound, enalaprilat, and diketopiperazine based on their retention times obtained from the injection of standard solutions.
-
Quantify the amounts of this compound and its degradation products in the sample by comparing their peak areas with those of the standards.
Quantitative Data: Typical Retention Times
| Compound | Retention Time (min) |
| Enalaprilat | ~2.5 |
| This compound Maleate | ~6.6 |
| Diketopiperazine | ~8.3 |
| (Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact chromatographic conditions.)[8] |
Protocol 2: Forced Degradation Study of this compound Maleate
This protocol outlines the conditions for conducting forced degradation studies to assess the stability of this compound maleate.[2][6][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound maleate in a suitable solvent (e.g., methanol or water) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified period (e.g., 2 hours).[6]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period (e.g., 30 minutes).[9]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[9]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105°C for 24 hours).[8]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., in a photostability chamber).[6]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products formed under each stress condition.
-
Calculate the percentage of degradation of this compound maleate.
Visualizations
Caption: Degradation pathway of this compound maleate.
Caption: Workflow for forced degradation studies of this compound maleate.
References
- 1. scielo.br [scielo.br]
- 2. historymedjournal.com [historymedjournal.com]
- 3. A green HPLC-UV method for the simultaneous analysis of this compound, enalaprilat and diketopiperazine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 5. researchgate.net [researchgate.net]
- 6. Study of forced degradation behavior of this compound maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
Optimizing Enalapril Dosage for In Vivo Studies in Rats: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enalapril dosage for in vivo studies in rats.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in rats.
| Problem | Potential Cause | Recommended Solution |
| High mortality rate in treated rats | Excessive Hypotension: The this compound dose may be too high, leading to a sharp drop in blood pressure.[1][2] | - Start with a lower dose and gradually titrate upwards. - Monitor blood pressure regularly. - Ensure rats are not dehydrated, as this can exacerbate hypotension.[1] |
| Renal Insufficiency: this compound can affect renal blood flow and may be toxic at high doses, especially in rats with pre-existing kidney conditions.[1][3] | - Monitor renal function (BUN, creatinine) before and during the study.[1] - Use with caution in models of renal disease.[4] | |
| Interaction with other drugs: Co-administration with diuretics or other vasodilators can potentiate hypotensive effects.[4] | - If co-administration is necessary, use lower doses of both drugs and monitor blood pressure closely. | |
| Lack of therapeutic effect (e.g., no reduction in blood pressure) | Insufficient Dosage: The dose of this compound may be too low to elicit a response. | - Increase the dose in a stepwise manner. - Ensure the administration route is appropriate for the desired effect. |
| Drug Administration Issues: Improper oral gavage technique can lead to incorrect dosing. If administered in drinking water, consumption may be variable. | - Ensure proper training in oral gavage techniques. - Monitor water intake if this compound is administered in drinking water. Consider individual dosing via gavage for more precise administration. | |
| High Sodium Diet: A high-sodium diet can counteract the antihypertensive effects of this compound.[3] | - Provide a standard diet with controlled sodium content. | |
| Drug Stability: this compound may degrade in solution over time, especially at room temperature.[5] | - Prepare fresh solutions regularly. If storing, refrigerate at 4°C.[5] | |
| Adverse Events (Non-lethal) | Lethargy, loss of appetite, diarrhea: These are common side effects of this compound.[1][2] | - Monitor the animals closely. These side effects are often dose-dependent and may resolve with a dose reduction. - Providing food with the medication may alleviate gastrointestinal issues.[2] |
| Elevated serum potassium (hyperkalemia): this compound can increase potassium levels.[1][2] | - Monitor serum electrolytes, particularly potassium.[1] - Avoid diets high in potassium.[4] |
Frequently Asked Questions (FAQs)
Dosing and Administration
What is a typical starting dose of this compound for rats?
A typical oral starting dose for antihypertensive effects in rats ranges from 1 to 10 mg/kg/day.[3][6] However, the optimal dose will depend on the specific experimental model and the desired therapeutic outcome. For example, in studies of myocardial infarction, doses have ranged from 0.1 to 10 mg/kg/day.
What is the best way to administer this compound to rats?
Oral gavage is the most common and precise method for administering a specific dose of this compound.[7] It can also be administered in the drinking water, which is less stressful for the animals but may result in variable dosing due to differences in water consumption.[7][8][9]
Should I use this compound maleate or enalaprilat?
This compound maleate is the prodrug form that is well-absorbed orally and is converted in the liver to the active metabolite, enalaprilat.[4] Enalaprilat has poor oral absorption and is typically used for intravenous administration.[4] For oral dosing in rats, this compound maleate is the appropriate choice.
How should I prepare this compound for oral administration?
This compound maleate tablets can be crushed and suspended in deionized water, citrate buffer, or a sweetened vehicle.[5] this compound maleate has good water solubility.[10]
Efficacy and Monitoring
How long does it take for this compound to take effect in rats?
The onset of antihypertensive activity is typically seen within one hour, with peak reduction in blood pressure at 4-6 hours after oral administration.[3]
What parameters should I monitor to assess the efficacy of this compound?
For hypertension studies, blood pressure should be monitored regularly using tail-cuff plethysmography or telemetry. For heart failure models, cardiac function can be assessed by echocardiography.
What side effects should I monitor for?
Common side effects include lethargy, loss of appetite, and diarrhea.[1][2] More serious side effects can include hypotension, renal dysfunction (increased BUN and creatinine), and hyperkalemia.[1][4]
Experimental Models
Can I use this compound in diabetic rat models?
Yes, this compound has been used in diabetic rat models and has been shown to reduce some diabetes-induced changes.[11]
Is this compound effective in reducing cardiac hypertrophy?
Yes, this compound has been shown to reduce cardiac hypertrophy in rat models of pressure overload.
Quantitative Data Summary
Table 1: this compound Dosage in Rat Models
| Experimental Model | Route of Administration | Dosage Range (mg/kg/day) | Reference |
| Hypertension (Spontaneously Hypertensive Rats) | Oral (drinking water) | 1 - 25 | [6][9] |
| Hypertension (Norepinephrine- or Vasopressin-induced) | Intraperitoneal | 6 | |
| Myocardial Infarction | Oral (gavage) | 0.1 - 10 | [7] |
| Congestive Heart Failure | Oral (drinking water) | ~1.0 | [8] |
| Metabolic Syndrome (Olanzapine-induced) | Oral | 1 - 20 | |
| Neurodegeneration (Scopolamine-induced) | Intraperitoneal | 1 | [12] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | ~60% | |
| Active Metabolite | Enalaprilat | [4] |
| Half-life (Enalaprilat) | ~11 hours | |
| Excretion | Urine and feces | [4] |
| Oral LD50 | 1821-2560 mg/kg | [3] |
Experimental Protocols
Induction of Hypertension and this compound Treatment in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Use male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Baseline Measurements: Measure baseline systolic blood pressure using the tail-cuff method.
-
This compound Administration:
-
Prepare a solution of this compound maleate in drinking water at the desired concentration (e.g., 25 mg/L to achieve a dose of approximately 25 mg/kg/day).[9]
-
Provide the this compound-containing water ad libitum.
-
The control group receives regular tap water.
-
-
Monitoring:
-
Monitor blood pressure weekly.
-
Monitor water intake to estimate the daily dose of this compound.
-
At the end of the study, collect blood samples for analysis of renal function (BUN, creatinine) and electrolytes.
-
-
Data Analysis: Compare the blood pressure and other parameters between the this compound-treated SHR, untreated SHR, and WKY controls.
Visualizations
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo rat study using this compound.
Caption: A decision tree for troubleshooting common issues in this compound rat studies.
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. This compound Maleate (Enacard, Vasotec) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound Maleate – Rat Guide [ratguide.com]
- 5. Stability of this compound maleate in three extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Clinically Relevant Doses of this compound Mitigate Multiple Organ Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased survival in rats with congestive heart failure treated with this compound [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound treatment on the pressure-natriuresis curve in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Diminishes the Diabetes-Induced Changes in Intestinal Morphology, Intestinal RAS and Blood SCFA Concentration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound EFFECT ON THE STATE OF NITROGEN OXIDE SYSTEM AND PROOXIDANT-ANTIOXIDANT BALANCE IN BRAIN UNDER CONDITIONS OF BLOCKADE OF CENTRAL CHOLINERGIC SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
Enalapril Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the pH-dependent degradation of enalapril.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound primarily degrades via two pathways:
-
Hydrolysis: The ester group of this compound is hydrolyzed to form enalaprilat, the active metabolite. This pathway is significantly influenced by pH.
-
Intramolecular Cyclization: this compound can undergo internal cyclization to form a diketopiperazine (DKP) derivative.[1][2]
Q2: How does pH influence the degradation of this compound?
A2: The degradation pathway of this compound is highly dependent on the pH of the solution.[2][3]
-
Alkaline Conditions (e.g., 0.1 N NaOH): Degradation is rapid and primarily proceeds through hydrolysis of the ester linkage to form enalaprilat.[2][4]
-
Neutral Conditions (e.g., water): In neutral solutions, this compound degrades to both enalaprilat and diketopiperazine (DKP).[2][4]
-
Acidic Conditions (e.g., 0.1 N HCl): Under acidic stress, this compound degrades to enalaprilat and DKP, with DKP being the major degradation product.[2][3][4]
Q3: My this compound sample shows degradation even in the solid state. What is the likely cause?
A3: In the solid state, the formation of diketopiperazine (DKP) is the predominant degradation route, particularly when exposed to heat and humidity.[3] The presence of certain excipients in a formulation can also accelerate this degradation.
Q4: I am observing unexpected peaks in my HPLC analysis of a stressed this compound sample. What could they be?
A4: Besides the primary degradation products, enalaprilat and DKP, other minor degradation products can form under specific stress conditions. It is recommended to use a stability-indicating HPLC method that can resolve this compound from all potential impurities and degradation products. Comparing the retention times with reference standards of known impurities can aid in identification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound potency in an aqueous formulation. | The pH of the formulation may be alkaline, leading to accelerated hydrolysis. | Buffer the formulation to a slightly acidic pH (around pH 4-5) to minimize hydrolysis. Conduct a pH stability study to determine the optimal pH for your formulation. |
| High levels of diketopiperazine (DKP) detected. | The sample has been exposed to acidic or neutral pH conditions, or high temperatures, especially in the solid state. | For liquid formulations, consider adjusting the pH. For solid dosage forms, control storage temperature and humidity. Screen excipients for compatibility to avoid those that promote DKP formation. |
| Poor separation of this compound and its degradation products in HPLC. | The chromatographic method is not optimized. | Develop and validate a stability-indicating HPLC method. Adjust the mobile phase composition (e.g., pH, organic modifier ratio) and column type (e.g., C18, C8) to achieve adequate resolution. Refer to the detailed experimental protocol below. |
| Inconsistent degradation results between experiments. | Variability in experimental conditions such as temperature, pH, or light exposure. | Tightly control all experimental parameters. Use calibrated equipment and freshly prepared solutions. Ensure consistent light exposure conditions if photostability is being assessed. |
Quantitative Data
The degradation of this compound in solution typically follows first-order kinetics.[2] The table below summarizes the degradation kinetics under different pH conditions.
| Condition | Temperature (°C) | Degradation Rate Constant (k) | t90 (Time for 10% degradation) | Primary Degradation Product(s) |
| 0.1 N HCl | 80 | 0.0090 h⁻¹ | 11.73 h | Diketopiperazine, Enalaprilat |
| Water | 80 | 0.0018 h⁻¹ | 57.20 h | Enalaprilat, Diketopiperazine |
| 0.1 N NaOH | 60 | 0.0914 min⁻¹ | 1.15 min | Enalaprilat |
Data sourced from a chemical stability study of this compound maleate.[4][5]
Experimental Protocols
Forced Degradation Studies
To investigate the pH-dependent degradation of this compound, forced degradation studies can be performed under the following conditions:
-
Acid Hydrolysis: Dissolve this compound maleate in 0.1 N hydrochloric acid. Incubate at 80°C.
-
Neutral Hydrolysis: Dissolve this compound maleate in water. Incubate at 80°C.
-
Alkaline Hydrolysis: Dissolve this compound maleate in 0.1 N sodium hydroxide. Incubate at 60°C.
Samples should be withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its main degradation products, enalaprilat and diketopiperazine.
-
Instrument: High-Performance Liquid Chromatograph with UV detection.
-
Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 M KH₂PO₄, pH adjusted to 2.2 with phosphoric acid) in a 55:45 (v/v) ratio.[2][4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 55°C).[7]
Visualizations
Caption: pH-dependent degradation pathways of this compound.
Caption: Workflow for studying this compound degradation.
References
- 1. Determination and Degradation Study of this compound Maleate by High Performance Liquid Chromatography - Bouabdallah - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Enalapril-Induced Hypotension in Anesthetized Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and frequently asked questions to manage hypotension induced by enalapril in anesthetized animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced hypotension and why is it a concern during anesthesia?
A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its primary function is to block the conversion of angiotensin I to angiotensin II.[2] Angiotensin II is a powerful vasoconstrictor, so inhibiting its production leads to vasodilation (widening of blood vessels) and a decrease in blood pressure.[2] Anesthetic agents also commonly cause vasodilation and hypotension.[1][3][4] When an animal treated with this compound is anesthetized, these two effects can combine, leading to a more profound and clinically significant drop in blood pressure than would be expected from either agent alone.[5][6] This severe hypotension can compromise blood flow to vital organs.[3][4]
Q2: How can I prevent or minimize the risk of this compound-induced hypotension before an experiment?
A2: A key preventative strategy is to adjust the dosing schedule of this compound prior to anesthesia. Research in canine models has shown that withholding the morning dose of this compound on the day of the procedure can significantly reduce the severity of intra-anesthetic hypotension compared to animals that receive the dose 90 minutes prior to induction.[5][6]
Q3: What is the first-line treatment if significant hypotension occurs in my this compound-treated animal model under anesthesia?
A3: The initial intervention for intra-anesthetic hypotension is typically fluid therapy.[3][7] Administering a bolus of an isotonic crystalloid solution, such as Lactated Ringer's Solution (LRS), can help to increase intravascular volume and improve preload, which may restore blood pressure.[5][7] It is crucial to first rule out primary cardiogenic causes before administering large volumes of fluid.[7]
Q4: What are the next steps if the animal's blood pressure does not respond to fluid administration?
A4: If hypotension is refractory to fluid therapy, the next step is the administration of vasopressor agents.[3] These drugs work by increasing systemic vascular resistance or cardiac contractility. A stepwise approach, starting with a continuous rate infusion of a drug like dopamine, is often employed.[5][6] If the response is still inadequate, the dosage may be increased or another agent, such as vasopressin, can be added.[5]
Q5: Are there any alternative or adjunct therapies for managing this condition?
A5: Yes, some studies suggest a role for naloxone, an opioid antagonist. The hypotensive properties of ACE inhibitors may involve central opioid mechanisms, and research in anesthetized dogs has shown that naloxone can reverse the effects of this compound on pressor responses.[8] This suggests that increased levels of endogenous opioids due to ACE inhibition may contribute to the hypotensive effect.[9]
Troubleshooting Guide: Stepwise Management of Acute Hypotension
This guide is for an anesthetized animal model on this compound therapy that develops acute hypotension (e.g., Mean Arterial Pressure [MAP] < 60 mmHg or Systolic Arterial Pressure [SAP] < 85 mmHg).[3][5]
-
Assess Anesthetic Depth: Before initiating pharmacological intervention, ensure the hypotension is not due to an excessive depth of anesthesia. Reducing the concentration of the inhalant anesthetic may be sufficient to restore blood pressure.[7]
-
Administer Isotonic Crystalloid Bolus: If reducing anesthetic depth is ineffective or not possible, administer a fluid challenge.
-
Initiate Vasopressor Infusion: If the animal remains hypotensive after two fluid boluses, begin a vasopressor infusion.
-
Add Secondary Vasopressor: For persistent, refractory hypotension, add a second agent.
-
Action: While maintaining the dopamine CRI (10 µg/kg/min), add a vasopressin CRI at 1 mU/kg/hour.[5]
-
-
Consider Adjunctive Therapy: In cases of severe, refractory hypotension, consider the administration of naloxone.
-
Action: An intravenous dose of naloxone (0.1 mg/kg) has been shown to reverse this compound's effects in some experimental settings.[8]
-
Data Presentation
Table 1: Hemodynamic Effects of this compound in Isoflurane-Anesthetized Dogs
| Treatment Group | Mean Systolic Arterial Pressure (SAP) in mmHg | Mean Diastolic Arterial Pressure (DAP) in mmHg | Mean Arterial Pressure (MAP) in mmHg |
| Placebo (PLA) | Lower than ENA Group | Lower than ENA Group | Lower than ENA Group |
| This compound Withheld (ENA-W) | Not significantly different from PLA | Not significantly different from PLA | Not significantly different from PLA |
| This compound Given (ENA) | Significantly lower than PLA | Significantly lower than PLA | Significantly lower than PLA |
Data summarized from a study in healthy beagles anesthetized with isoflurane. The ENA group received this compound 90 minutes prior to anesthesia, while the ENA-W group had their morning dose withheld.[5][6]
Table 2: Interventions Required to Correct Hypotension in Anesthetized Dogs
| Treatment Group | Number of Interventions Required |
| Placebo (PLA) | Fewer interventions required |
| This compound Withheld (ENA-W) | Not significantly different from PLA |
| This compound Given (ENA) | Significantly greater number of interventions required |
Based on a study where the ENA group (this compound administered on the day of anesthesia) required more sequential interventions (fluids, vasopressors) to correct hypotension compared to the placebo group.[5][6]
Experimental Protocols
Protocol: Stepwise Treatment for this compound-Induced Hypotension in a Canine Model
This protocol is based on a randomized, placebo-controlled crossover study in healthy beagle dogs receiving oral this compound (0.5 mg/kg twice daily) and anesthetized with isoflurane.[5]
-
Animal Preparation and Anesthesia:
-
Induce anesthesia using a standard protocol (e.g., propofol) and maintain with isoflurane.
-
Maintain a stable end-tidal isoflurane concentration (e.g., 1.3%).[5]
-
Place an arterial catheter for invasive and continuous blood pressure monitoring.
-
-
Defining Hypotension:
-
Establish a threshold for intervention. In the reference study, hypotension was defined as a Systolic Arterial Pressure (SAP) below 85 mmHg.[5]
-
-
Sequential Intervention Workflow:
-
Step A (First Intervention): Upon detection of hypotension (SAP < 85 mmHg), administer a bolus of Lactated Ringer's solution (LRS) at 10 mL/kg IV.[5]
-
Step B (Second Intervention): If hypotension persists 5 minutes after the completion of the first LRS bolus, administer a second, identical LRS bolus (10 mL/kg IV).[5]
-
Step C (Third Intervention): If hypotension persists 5 minutes after the second LRS bolus, initiate a constant rate infusion (CRI) of dopamine at 7 µg/kg/min.[5]
-
Step D (Fourth Intervention): If hypotension persists 5 minutes after starting the dopamine CRI, increase the infusion rate to 10 µg/kg/min.[5]
-
Step E (Fifth Intervention): If hypotension persists 5 minutes after increasing the dopamine dose, maintain the dopamine CRI at 10 µg/kg/min and begin a concurrent CRI of vasopressin at 1 mU/kg/hour.[5]
-
Visualizations
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. This compound for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 3. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 4. dvm360.com [dvm360.com]
- 5. Effects of orally administered this compound on blood pressure and hemodynamic response to vasopressors during isoflurane anesthesia in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Effects of orally administered this compound on blood pressure and hemodynamic response to vasopressors during isoflurane anesthesia in healthy dogs. | Semantic Scholar [semanticscholar.org]
- 7. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 8. Naloxone reverses the effects of this compound and enalaprilic acid on the pressor responses to afferent vagal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aug 4, 2014: How does naloxone work to reverse the effects of ACE inhibitor toxicity? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
Impact of excipients on the stability of enalapril formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enalapril formulations. The information provided addresses common stability issues arising from excipient interactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation and stability testing of this compound products.
| Problem | Potential Cause | Recommended Action |
| High levels of diketopiperazine (DKP) detected during stability studies. | The microenvironment of the formulation is likely acidic (pH 2-3), which promotes the intramolecular cyclization of this compound to DKP.[1][2] Certain excipients may be contributing to an acidic microenvironment. | - Review the excipients used in the formulation for their inherent pH. - Consider incorporating alkaline stabilizing agents, such as sodium bicarbonate, to create a more stable sodium salt of this compound in situ.[1][2] - The addition of a suitable organic acid, like tartaric acid, can also help to subtly control the microenvironmental pH and inhibit DKP formation.[3] |
| Significant formation of the diacid impurity (enalaprilat) is observed. | The formulation likely has a basic microenvironment (pH > 5), which favors the hydrolysis of the ester group in this compound to form enalaprilat.[1][2][4] | - Evaluate the pH of the excipient matrix. - Avoid highly basic excipients. - Consider adjusting the microenvironmental pH to a more neutral range (5.5 - 7.0) to minimize hydrolysis.[1] |
| Overall poor stability of the this compound formulation, even with controlled pH. | High moisture content within the formulation can accelerate both hydrolysis and cyclization degradation pathways.[1][5][6] Excipients with high water sorption capacity can contribute to this issue.[5][6][7] | - Select excipients with low moisture content and low water sorption capacity. Disaccharides have been shown to be more compatible than superdisintegrants, starches, and celluloses in this regard.[5][6][7] - Implement stringent moisture control during manufacturing and packaging. - Consider the use of hydrophobic excipients, such as stearic acid, to protect this compound from moisture.[8] |
| Inconsistent stability results between different batches of the same formulation. | Variability in the physicochemical properties of the excipients, such as particle size and crystallinity, can affect their interaction with this compound.[1][6] Mechanical stress during processing, like compression, can also introduce instability.[1] | - Ensure consistent sourcing and characterization of all excipients. - Evaluate the impact of processing parameters on drug stability. - Consider coating the active pharmaceutical ingredient to provide a protective barrier.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound maleate in solid dosage forms?
A1: The two main degradation products of this compound maleate are enalaprilat and diketopiperazine (DKP).[1][2][9] Enalaprilat is formed through the hydrolysis of the ester bond, a reaction that is predominant in basic conditions (pH > 5).[1][4] DKP is a result of intramolecular cyclization, which is favored in acidic environments (pH 2-3).[1][2]
Q2: How do excipients influence the stability of this compound?
A2: Excipients can significantly impact this compound stability through two primary mechanisms: modifying the microenvironmental pH and introducing moisture.[1][4] Excipients with acidic or basic properties can shift the local pH, promoting the formation of DKP or enalaprilat, respectively.[4] Furthermore, excipients with a high capacity for water sorption can create a layer of condensed water on their surface, which acts as a medium for degradation reactions.[5][6] Studies have shown that this compound maleate is most stable in the presence of disaccharides, followed by celluloses, starches, and is least stable with superdisintegrants, which have a high affinity for moisture.[5][6][7]
Q3: What are some effective strategies to stabilize this compound in a solid dosage form?
A3: Several strategies can be employed to enhance the stability of this compound formulations:
-
In situ salt formation: Incorporating an alkaline excipient, such as sodium carbonate or sodium bicarbonate, can convert this compound maleate to its more stable sodium salt within the formulation.[1][2]
-
pH control: The use of pH-adjusting excipients, like certain organic acids, can help maintain a microenvironmental pH that minimizes the rates of both hydrolysis and cyclization.[3]
-
Moisture control: Selecting excipients with low hygroscopicity and implementing controlled manufacturing and packaging conditions are crucial.[1][5][6]
-
Hydrophobic barriers: The inclusion of hydrophobic excipients like stearic acid can coat the this compound particles and protect them from moisture.[8]
Q4: Are there any specific excipients that are known to be incompatible with this compound maleate?
A4: Yes, compatibility studies have indicated potential issues with several common excipients. For instance, some studies have reported incompatibilities with silicon dioxide, lactose, microcrystalline cellulose, and magnesium stearate.[10][11] It is essential to conduct thorough drug-excipient compatibility studies during pre-formulation development.
Quantitative Data Summary
The following table summarizes the degradation of this compound maleate in the presence of various excipients under accelerated stability conditions.
| Excipient Class | Excipient Example | Degradation Rate Constant (k) x 10^-3 (1/day) at 40°C/75% RH | Reference |
| Superdisintegrants | Sodium Starch Glycolate | ~15-25 | [9] |
| Croscarmellose Sodium | ~10-20 | [9] | |
| Starches | Maize Starch | ~5-10 | [9] |
| Pregelatinized Starch | ~5-10 | [9] | |
| Celluloses | Microcrystalline Cellulose | ~2-8 | [9] |
| Hydroxypropyl Cellulose | ~2-7 | [9] | |
| Disaccharides | Lactose | ~1-5 | [9] |
| Mannitol | ~1-4 | [9] |
Note: The degradation rate constants are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Drug-Excipient Compatibility Study
Objective: To assess the potential interactions between this compound maleate and selected excipients under accelerated stability conditions.
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound maleate and each excipient, typically in a 1:1 ratio by weight. A control sample of pure this compound maleate should also be prepared.
-
Storage Conditions: Place the samples in suitable containers (e.g., glass vials) and store them under accelerated stability conditions, such as 40°C ± 2°C and 75% ± 5% relative humidity (RH), for a predetermined period (e.g., 4 weeks).[12]
-
Sample Analysis: At specified time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples and analyze them for the presence of degradation products.
-
Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used for analysis.[4][5][10] The method should be capable of separating this compound from its known degradation products (enalaprilat and DKP) and any other potential impurities.
-
Data Evaluation: Compare the chromatograms of the binary mixtures with that of the pure drug stored under the same conditions. The appearance of new peaks or a significant increase in the area of existing impurity peaks in the binary mixtures indicates a potential incompatibility.
Protocol 2: Stability-Indicating HPLC Method for this compound Maleate
Objective: To quantify this compound maleate and its degradation products in a formulation.
Typical HPLC Parameters:
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used.[13][14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.[10][14][15]
-
Detection: UV detection at a wavelength of approximately 215 nm is typically employed.[10][13]
-
Flow Rate: A flow rate of around 1.0 - 1.5 mL/min is common.[13][14]
-
Column Temperature: The column temperature may be controlled to ensure reproducibility.[10]
Note: The specific parameters of the HPLC method must be optimized and validated for the particular formulation being tested.
Visualizations
Caption: this compound maleate degradation pathways.
Caption: Experimental workflow for excipient compatibility testing.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. The impact of ionic excipients on stabilization of this compound tablets by the formation of alkaline salt "in situ" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposal of a new degradation mechanism of this compound maleate and improvement of this compound maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the drug-matrix on the stability of this compound maleate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Influence of commonly used excipients on the chemical degradation of this compound maleate in its solid state: The role of condensed water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Stearic Acid on this compound Stability and Dissolution from Multiparticulate Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. historymedjournal.com [historymedjournal.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpar.com [ijpar.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Study of forced degradation behavior of this compound maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Identifying and quantifying enalapril impurities in research-grade samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of enalapril impurities in research-grade samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound I should be aware of?
A1: this compound can have several process-related impurities and degradation products. The most commonly cited impurities, particularly in pharmacopeial methods, are Enalaprilat (Impurity C) and this compound Diketopiperazine (Impurity D). Other known impurities include Impurity A, Impurity B, Impurity E, Impurity F, and Impurity H.[1] These impurities can arise during synthesis or through degradation under stress conditions such as exposure to acidic, basic, oxidative, or thermal environments.[1][2][3][4]
Q2: How are this compound impurities typically identified and quantified?
A2: The most common analytical technique for the identification and quantification of this compound impurities is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3][5] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the characterization of unknown impurities.[2][3][4]
Q3: What are the typical acceptance criteria for common this compound impurities?
A3: Acceptance criteria for impurities are often defined by regulatory bodies like the European Pharmacopoeia (EP). While specific limits can vary based on the product and regulatory filing, some cited specification limits are:
-
Impurity A, B, E, H: 0.3%
-
Impurity C (Enalaprilat): 1.5%
-
Impurity D (Diketopiperazine): 0.5%[1]
Experimental Protocols and Data
Recommended HPLC Method for this compound and its Impurities
This method is a user-friendly alternative to some pharmacopeial methods, offering good separation and peak shapes.[1][6]
| Parameter | Recommended Conditions |
| Column | ZORBAX Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.02 M NaH₂PO₄ buffer (pH adjusted to 2.5 with H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Time (min)/%B: 0/10, 10/70, 14/70, 15/10, 20/10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 55°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Diluent | 950 mL of 0.02 M NaH₂PO₄ buffer (pH 2.5) and 50 mL of ACN |
Typical Retention Times and Resolution
The following table summarizes the approximate retention times (RT) and resolution (Rs) for this compound and its key impurities using the recommended HPLC method.
| Compound | Typical RT (min) | Resolution (Rs) |
| Enalaprilat (Impurity C) | ~5.8 | > 2.0 from nearest peak |
| This compound | ~10.2 | > 3.5 from nearest peak |
| Diketopiperazine (Impurity D) | ~12.5 | > 2.0 from nearest peak |
Note: Retention times can vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.
Troubleshooting Guides
Common HPLC Problems in this compound Analysis
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and its impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Silanol Interactions: Residual silanols on the silica-based column packing can interact with the basic amine groups in this compound and its impurities, leading to peak tailing.
-
Solution:
-
Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to suppress the ionization of silanols.[1][3]
-
Use a high-purity, end-capped column.
-
Consider adding a competing base, like triethylamine (TEA), to the mobile phase in low concentrations, though this may not be necessary with modern columns.[7]
-
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.
-
Possible Cause 3: Inappropriate Mobile Phase pH: The ionization state of this compound and its impurities is pH-dependent.
-
Solution: Maintain a consistent and appropriate mobile phase pH to ensure consistent peak shapes.[1]
-
Issue 2: Inconsistent Retention Times
-
Possible Cause 1: Mobile Phase Composition Drift: Inaccurate mixing of the mobile phase or evaporation of the organic solvent can cause retention time shifts.
-
Solution:
-
Prepare fresh mobile phase daily.
-
Ensure the mobile phase is well-mixed and degassed.
-
Keep solvent bottles capped to prevent evaporation.
-
-
-
Possible Cause 2: Fluctuations in Column Temperature: Changes in the column temperature will affect retention times.
-
Possible Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Flush the column with an appropriate solvent after each run sequence.
-
Replace the column if performance does not improve.
-
-
Issue 3: Poor Resolution Between this compound and Impurity A
-
Background: Some official methods, like the one described in the European Pharmacopoeia, are known to have issues with the separation of this compound and Impurity A.[1][6]
-
Solution:
-
Method Optimization: The recommended HPLC method in this guide, with a ZORBAX Eclipse XDB-C18 column and a mobile phase pH of around 3.0, has been shown to provide good resolution between these two compounds.[1]
-
Temperature Adjustment: Increasing the column temperature to around 55°C can enhance the resolution between this compound and Impurity A.[1]
-
Visualizations
Caption: Experimental workflow for the identification and quantification of this compound impurities.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of new impurities of this compound maleate on oxidation in the presence of magnesium monoperoxyphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of forced degradation behavior of this compound maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. User-Friendly HPLC Method Development and Validation for Determination of this compound Maleate and Its Impurities in this compound Tablets. | Semantic Scholar [semanticscholar.org]
- 7. hplc.eu [hplc.eu]
- 8. HPLC 疑難排解指南 [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Enalapril vs. Lisinopril: A Comparative Analysis of Endothelial Function Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitors enalapril and lisinopril, with a specific focus on their effects on endothelial function. The information presented is supported by experimental data from clinical studies to assist researchers and drug development professionals in their understanding of the nuanced differences between these two widely prescribed medications.
Executive Summary
Both this compound and lisinopril are effective antihypertensive agents that exert their primary effects through the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). While both drugs demonstrate efficacy in blood pressure reduction, recent evidence suggests differing impacts on endothelial function. A 2023 prospective study by Nagy et al. found that while both this compound and lisinopril effectively lowered blood pressure in newly diagnosed hypertensive patients, only this compound significantly improved endothelial function as measured by flow-mediated dilation (FMD).[1] This guide will delve into the experimental data and methodologies from this and other relevant studies to provide a comprehensive comparison.
Data Presentation: this compound vs. Lisinopril on Vascular Parameters
The following tables summarize the quantitative data from a comparative study by Nagy et al. (2023), which investigated the effects of this compound and lisinopril on various vascular parameters in hypertensive patients.
Table 1: Effects on Flow-Mediated Dilation (FMD) and Intima-Media Thickness (IMT)
| Parameter | This compound (n=17) | Lisinopril (n=16) |
| FMD (%) | ||
| Before Treatment | 6.7 ± 0.6 | 7.5 ± 0.7 |
| After Treatment | 8.8 ± 0.8* | 7.7 ± 0.6 |
| IMT (mm) | ||
| Before Treatment | 0.55 ± 0.02 | 0.56 ± 0.03 |
| After Treatment | 0.55 ± 0.02 | 0.56 ± 0.02 |
*p < 0.05 compared to before treatment. Data are presented as mean ± SEM.[1]
Table 2: Effects on Augmentation Index (Aix) and Pulse Wave Velocity (PWV)
| Parameter | This compound (n=17) | Lisinopril (n=16) |
| Aix (%) | ||
| Before Treatment | 25.8 ± 3.4 | 29.1 ± 3.2 |
| After Treatment | 22.1 ± 3.9 | 27.5 ± 3.4 |
| PWV (m/s) | ||
| Before Treatment | 8.3 ± 0.4 | 8.9 ± 0.5 |
| After Treatment | 7.9 ± 0.4 | 8.5 ± 0.5 |
Data are presented as mean ± SEM.[1]
Table 3: Effects on Blood Pressure
| Parameter | This compound | Lisinopril |
| Aortic Systolic BP (mmHg) | ||
| Before Treatment | 139 ± 4 | 143 ± 4 |
| After Treatment | 128 ± 4 | 134 ± 4 |
| Aortic Diastolic BP (mmHg) | ||
| Before Treatment | 91 ± 3 | 94 ± 3 |
| After Treatment | 83 ± 3 | 87 ± 3 |
| Peripheral Systolic BP (mmHg) | ||
| Before Treatment | 149 ± 4 | 153 ± 4 |
| After Treatment | 137 ± 4 | 142 ± 4 |
| Peripheral Diastolic BP (mmHg) | ||
| Before Treatment | 94 ± 3 | 97 ± 3 |
| After Treatment | 86 ± 3 | 89 ± 3 |
*p < 0.05 compared to before treatment. Data are presented as mean ± SEM.[1]
Comparative Effects on Endothelial Dysfunction Markers
While direct comparative studies are limited, individual studies provide insights into the effects of this compound and lisinopril on key markers of endothelial dysfunction.
Nitric Oxide (NO) Bioavailability:
-
This compound: Studies have shown that this compound treatment can increase nitric oxide production. One study in patients with essential hypertension demonstrated a significant increase in serum reactive nitrite intermediates (a marker of NO production) after treatment with this compound (from 164.5 ± 20.2 nmol/mL to 266.9 ± 47.3 nmol/mL).[2][3] Another study found that this compound significantly increased the NO release rate from the lungs in normotensive subjects.[4][5]
-
Lisinopril: Research suggests that lisinopril also enhances the effects of nitric oxide. One study indicated that chronic treatment with lisinopril in spontaneously hypertensive rats, while reducing the relative contribution of NO alone, enhanced the combined effect of nitric oxide and potassium channels, leading to greater endothelium-dependent relaxation.[6]
Endothelin-1 (ET-1), Adhesion Molecules, and Inflammatory Markers:
-
This compound: this compound has been shown to attenuate endothelin-1-induced hypertension.[7] It has also been demonstrated to prevent the angiotensin II-induced up-regulation of endothelial adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 in mice.[8] Furthermore, some ACE inhibitors have been shown to reduce levels of C-reactive protein (CRP).[9]
-
Lisinopril: In a study on passive Heymann nephritis in rats, lisinopril treatment reduced exaggerated urinary endothelin-1 levels by 40%.[10] Another study in hypertensive patients showed that lisinopril treatment significantly decreased high-sensitivity C-reactive protein (hs-CRP) levels.[11][12]
Experimental Protocols
This section details the methodologies employed in the key cited studies to assess endothelial function and related parameters.
Flow-Mediated Dilation (FMD) Measurement (Nagy et al., 2023)
-
Patient Preparation: Patients were required to fast for at least 6 hours and abstain from caffeine and smoking for 12 hours prior to the measurement.
-
Procedure:
-
Patients rested in a supine position for 10 minutes in a quiet, temperature-controlled room.
-
The brachial artery of the non-dominant arm was scanned in a longitudinal section using a high-resolution ultrasound system equipped with a 7.5 MHz linear array transducer.
-
Baseline diameter of the brachial artery was measured.
-
A blood pressure cuff was placed on the forearm and inflated to 50 mmHg above the patient's systolic blood pressure for 5 minutes to induce reactive hyperemia.
-
The cuff was then deflated, and the brachial artery diameter was continuously monitored for 3 minutes.
-
FMD was calculated as the percentage change in the peak vessel diameter from the baseline diameter.[1]
-
Measurement of Serum Nitric Oxide Metabolites (Jain et al., 2001)
-
Sample Collection: Venous blood samples were collected from patients before and after treatment with this compound.
-
Procedure:
-
Serum was separated by centrifugation.
-
Serum reactive nitrite intermediates (RNI) were measured as an indicator of nitric oxide production.
-
The assay is based on the Griess reaction, which involves the diazotization of sulfanilamide by nitric acid in an acidic medium and subsequent coupling with N-(1-naphthyl)ethylenediamine to form a colored azo compound.
-
The absorbance of the colored product was measured spectrophotometrically at 540 nm.
-
The concentration of RNI was determined from a standard curve prepared with sodium nitrite.[2][3]
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow described in this guide.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.
Caption: Signaling pathway of ACE inhibitors in improving endothelial function.
Caption: Experimental workflow for the assessment of flow-mediated dilation.
Conclusion
The available evidence suggests that while both this compound and lisinopril are effective in lowering blood pressure, this compound may offer superior benefits in improving endothelial function, as demonstrated by its significant effect on flow-mediated dilation.[1] The lipophilicity of this compound, allowing for greater tissue penetration, has been proposed as a potential reason for this difference.[1] However, both drugs have been shown to positively influence markers of endothelial health, such as nitric oxide bioavailability and levels of endothelin-1 and inflammatory markers. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their effects on a broader range of endothelial dysfunction markers. This guide provides a summary of the current understanding to aid in the design of future research and in the evaluation of these two important therapeutic agents.
References
- 1. This compound Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood–Pressure–Lowering Effects in Newly Diagnosed Hypertensives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts through release of nitric oxide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of this compound on exhaled nitric oxide in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates endothelin-1-induced hypertension via increased kinin survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates angiotensin II-induced atherosclerosis and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Combining lisinopril and l-arginine slows disease progression and reduces endothelin-1 in passive Heymann nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public.pensoft.net [public.pensoft.net]
- 12. researchgate.net [researchgate.net]
Validating the Antihypertensive Effect of Enalapril in Canine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive effects of enalapril in canine models, supported by experimental data from key studies. We delve into the experimental protocols used to validate its efficacy and compare its performance against other antihypertensive agents.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] It exerts its antihypertensive effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[1] The inhibition of angiotensin II also reduces the secretion of aldosterone, a hormone that promotes sodium and water retention.[2][3]
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors like this compound.
Comparative Efficacy of this compound
This compound has been evaluated in various canine models of hypertension and heart failure, demonstrating significant antihypertensive effects compared to placebo and other active comparators.
This compound vs. Placebo
In a multicenter study (the IMPROVE Study), dogs with naturally acquired heart failure treated with this compound (approximately 0.5 mg/kg body weight twice daily) showed a significant reduction in mean systemic arterial blood pressure compared to dogs receiving a placebo.[3] Another study, the COVE Study Group, found that this compound at a similar dosage in dogs with moderate to severe heart failure resulted in significant clinical improvement across 14 variables compared to a placebo.[4] The VETPROOF trial also suggested that chronic this compound administration modestly delays the onset of congestive heart failure in dogs with moderate to severe mitral regurgitation.[5][6]
| Study (Model) | Drug & Dosage | Key Findings |
| IMPROVE Study [3] (Naturally Acquired Heart Failure) | This compound (~0.5 mg/kg BID) vs. Placebo | Significantly lower heart rate, mean systemic arterial blood pressure, and mean pulmonary arterial blood pressure in the this compound group. |
| COVE Study [4] (Mitral Regurgitation or Dilated Cardiomyopathy) | This compound (~0.5 mg/kg SID or BID) vs. Placebo | Significant improvement in 14 clinical variables in the this compound group. Fewer deaths and removals from the study due to heart failure progression in the this compound group. |
| VETPROOF Trial [5][6] (Compensated Mitral Valve Regurgitation) | This compound vs. Placebo | Modestly delayed onset of congestive heart failure. |
Table 1: Summary of Key Clinical Trials of this compound vs. Placebo in Canine Heart Disease
This compound vs. Other ACE Inhibitors
Studies comparing this compound to other ACE inhibitors, such as benazepril and imidapril, have generally found comparable efficacy in their antihypertensive effects.
| Comparator | Study Model | Key Findings |
| Benazepril [7] | Anesthetized Dogs | Intravenous injection of 0.4 mg/kg of either this compound or benazepril hydrochloride resulted in a significant reduction in mean arterial pressure and an increase in renal blood flow. |
| Benazepril [8] | Healthy Beagles with Furosemide-Activated RAAS | High doses of both this compound (1 mg/kg BID) and benazepril (1 mg/kg BID) significantly inhibited ACE activity, but did not prevent increases in aldosterone concentrations. |
| Imidapril [9] | Naturally Acquired Heart Failure | Imidapril (minimum 0.25 mg/kg once daily) was as effective as this compound (median 0.5 mg/kg once daily) in improving quality of life scores and survival times over 12 months. |
Table 2: Comparison of this compound with Other ACE Inhibitors in Canine Models
This compound vs. Other Antihypertensive Classes
This compound has also been compared with drugs from other antihypertensive classes, such as calcium channel blockers.
| Comparator | Study Model | Key Findings |
| Amlodipine (Calcium Channel Blocker) [10][11] | Normal Adult Male Beagles | Amlodipine (0.57 mg/kg BID) alone decreased blood pressure by approximately 7%. The combination of amlodipine and this compound (0.57 mg/kg BID) resulted in a further 7% reduction in blood pressure. |
| Amlodipine [12] | Reperfused Anterior Myocardial Canine Infarction | Both this compound (5 mg BID) and amlodipine (5 mg BID) preserved left ventricular volumes and function. This compound was more effective in limiting hypertrophy and preserving heart shape. Decreases in mean arterial pressure were more sustained with this compound. |
Table 3: Comparison of this compound with Amlodipine in Canine Models
Experimental Protocols
The validation of this compound's antihypertensive effects has been conducted using various experimental models that induce hypertension or simulate heart failure in canines.
Pacing-Induced Heart Failure Model
This model is used to create a state of low-output cardiomyopathy that mimics naturally acquired dilated cardiomyopathy.[1][13]
Protocol Outline:
-
Surgical Implantation: A programmable ventricular pacemaker is surgically implanted in the dog.[1][13]
-
Induction of Heart Failure: The heart is stimulated at a high rate (e.g., 245 beats/min) until signs of heart failure develop.[1][13] This typically takes several weeks.[1]
-
Stabilization: The pacing rate is then reduced (e.g., to 190 beats/min) to maintain a stable state of heart failure.[1]
-
Drug Administration and Monitoring: this compound or a comparator drug is administered, and various parameters, including blood pressure, heart rate, and echocardiographic measurements, are monitored.[1]
The following diagram illustrates a general workflow for a study using a pacing-induced heart failure model.
References
- 1. Effect of this compound in dogs with pacing-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. Controlled clinical evaluation of this compound in dogs with heart failure: results of the Cooperative Veterinary this compound Study Group. The COVE Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results of the veterinary this compound trial to prove reduction in onset of heart failure in dogs chronically treated with this compound alone for compensated, naturally occurring mitral valve insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of the veterinary this compound trial to prove reduction in onset of heart failure in dogs chronically treated with… [ouci.dntb.gov.ua]
- 7. Renal actions of the new angiotensin-converting enzyme inhibitor benazepril hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of high doses of this compound and benazepril on the pharmacologically activated renin-angiotensin-aldosterone system in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of amlodipine and the combination of amlodipine and this compound on the renin-angiotensin-aldosterone system in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of amlodipine versus this compound on left ventricular remodelling after reperfused anterior myocardial canine infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
Enalapril Antibody Cross-Reactivity with Other ACE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies developed against the angiotensin-converting enzyme (ACE) inhibitor enalapril with other drugs in the same class. Understanding the specificity of such antibodies is critical for the development of accurate immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and immunogenicity assessments. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.
Introduction to ACE Inhibitor Cross-Reactivity
Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used to treat hypertension and heart failure. They act by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced blood pressure. Common ACE inhibitors include this compound, lisinopril, benazepril, and ramipril. While these drugs share a common mechanism of action, their chemical structures have subtle differences. These structural variations can influence whether an antibody generated against one ACE inhibitor, such as this compound, will also bind to other drugs in the same class. This phenomenon is known as cross-reactivity.
Quantitative Comparison of Antibody Cross-Reactivity
The development of highly specific antibodies is crucial for immunoassays. An ideal antibody will bind exclusively to its target analyte with minimal interference from structurally related compounds. The following table summarizes the cross-reactivity of an antibody raised against a lisinopril-based immunogen with enalaprilat (the active metabolite of this compound) and other compounds. It is important to note that comprehensive studies detailing the cross-reactivity of this compound-specific antibodies with a wide panel of other ACE inhibitors are limited in publicly available literature. The data presented here is based on a radioimmunoassay developed for lisinopril and enalaprilat, which provides insights into the potential for cross-reactivity among these molecules.[1]
| Compound | Chemical Class | Cross-Reactivity (%) with Lisinopril/Enalaprilat Antibody |
| Lisinopril | ACE Inhibitor | 100% (by definition) |
| Enalaprilat | ACE Inhibitor | ~100% |
| This compound | ACE Inhibitor (Prodrug) | 0.005%[1] |
| Captopril | ACE Inhibitor | No cross-reactivity observed[1] |
| Proline | Amino Acid | No cross-reactivity observed[1] |
| Lysine | Amino Acid | No cross-reactivity observed[1] |
Note: The antibody in this study was raised against a lisinopril immunogen, which is structurally very similar to enalaprilat. This explains the high degree of cross-reactivity between lisinopril and enalaprilat. The low cross-reactivity with the prodrug this compound highlights the antibody's specificity for the active form of the drug. The lack of cross-reactivity with captopril, which has a different core structure, further demonstrates the antibody's specificity.
Inferred Cross-Reactivity Based on Chemical Structures
In the absence of extensive experimental data for this compound antibodies, an analysis of the chemical structures of various ACE inhibitors can provide an indication of potential cross-reactivity. Antibodies recognize specific three-dimensional shapes and chemical moieties. Therefore, ACE inhibitors with greater structural similarity to this compound are more likely to cross-react with this compound-specific antibodies.
-
High Potential for Cross-Reactivity: Lisinopril and enalaprilat share a very similar core structure, with the primary difference being the substitution of an alanine group in enalaprilat with a lysine group in lisinopril. It is highly probable that an antibody generated against this compound would show significant cross-reactivity with lisinopril.
-
Moderate Potential for Cross-Reactivity: Benazepril and ramipril share some structural motifs with this compound, but also possess distinct ring structures and side chains. The potential for cross-reactivity would depend on the specific epitope recognized by the this compound antibody.
-
Low Potential for Cross-Reactivity: Captopril is the only ACE inhibitor containing a sulfhydryl group and has a significantly different overall structure compared to this compound. Therefore, the likelihood of cross-reactivity is low.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA for ACE Inhibitor Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of an anti-enalapril antibody with other ACE inhibitors.
Materials:
-
Anti-enalapril antibody
-
This compound standard
-
Competing ACE inhibitors (e.g., lisinopril, benazepril, ramipril)
-
This compound-horseradish peroxidase (HRP) conjugate
-
96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Preparation of Standards and Competitors:
-
Prepare a series of dilutions of the this compound standard in assay buffer to create a standard curve.
-
Prepare a series of dilutions for each of the competing ACE inhibitors in assay buffer.
-
-
Assay Protocol:
-
Add a fixed amount of anti-enalapril antibody and a fixed amount of this compound-HRP conjugate to each well of the microtiter plate.
-
Add the this compound standards or the competing ACE inhibitor solutions to the respective wells.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.
-
Determine the concentration of each competing ACE inhibitor that causes a 50% reduction in the maximal signal (IC50).
-
Calculate the percent cross-reactivity for each competitor using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
-
Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.
Experimental Workflow: Competitive ELISA for Cross-Reactivity
Caption: Workflow for determining antibody cross-reactivity using a competitive ELISA.
References
In vitro potency comparison of enalaprilat and other ACE inhibitors
An objective comparison of the in vitro potency of Angiotensin-Converting Enzyme (ACE) inhibitors is crucial for researchers in pharmacology and drug development. This guide provides a comparative analysis of enalaprilat and other prominent ACE inhibitors, supported by experimental data on their inhibitory concentrations. Detailed methodologies for the cited experiments are included to ensure reproducibility and further investigation.
In Vitro Potency Comparison of ACE Inhibitors
The potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity in vitro. A lower IC50 value indicates a higher potency. The active forms of these drugs, such as enalaprilat (the active metabolite of enalapril) and ramiprilat (the active metabolite of ramipril), are the relevant moieties for in vitro comparison.
A study comparing the active forms of several ACE inhibitors in homogenates of various tissues from spontaneously hypertensive rats (SHR) found the following order of potency: ramiprilat > enalaprilat > captopril.[1] Another comparative study established the relative potencies of the active forms as: ramiprilat > lisinopril > zofenoprilat > fosinoprilat > enalaprilat > captopril.[2]
The table below summarizes the IC50 values for several ACE inhibitors from in vitro studies.
| ACE Inhibitor (Active Form) | IC50 (nM) | Tissue/Enzyme Source | Reference |
| Enalaprilat | 1.2 | Purified rabbit lung ACE | [3] |
| 2.0 | Pig vascular endothelial cells | [4] | |
| 0.20 - 0.24 | Rat tissues (lung, heart, kidney) | [1] | |
| Ramiprilat | 0.05 - 0.07 | Rat tissues (lung, heart, kidney) | [1] |
| Captopril | 3.2 - 4.0 | Rat tissues (lung, heart, kidney) | [1] |
| Moexiprilat | 0.3 | Purified rabbit lung ACE | [3] |
| Lisinopril | Varies | Rat tissues | [2] |
| Zofenoprilat | Varies | Rat tissues | [2] |
| Fosinoprilat | Varies | Rat tissues | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the enzyme source, substrate used, and assay method.[1]
Mechanism of Action: The Renin-Angiotensin System
ACE inhibitors exert their effects by blocking the Angiotensin-Converting Enzyme, a key component of the Renin-Angiotensin System (RAS).[5][6] ACE is responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[6][7][8] Angiotensin II increases blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[6][8] By inhibiting ACE, these drugs reduce the levels of angiotensin II, leading to vasodilation and decreased blood volume.[6] Furthermore, ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[7] Inhibition of ACE therefore leads to increased bradykinin levels, further contributing to the blood pressure-lowering effect.[6][7]
Caption: The Renin-Angiotensin System (RAS) and the mechanism of ACE inhibitors.
Experimental Protocols
The in vitro determination of ACE inhibitory activity is commonly performed using spectrophotometric or colorimetric assays. A widely used method involves the substrate hippuryl-histidyl-leucine (HHL), which is hydrolyzed by ACE to form hippuric acid (HA) and histidyl-leucine.[9]
General Protocol for ACE Inhibition Assay (HHL-based)
This protocol is a synthesized example based on common laboratory practices.[9][10][11]
1. Reagent Preparation:
-
ACE Enzyme Solution: Prepare a solution of ACE (e.g., from rabbit lung) in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3) to a final concentration of approximately 100 mU/mL.
-
Substrate Solution: Prepare a 5 mM solution of Hippuryl-L-Histidyl-L-Leucine (HHL) in the same buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., enalaprilat, captopril) in the buffer to cover a range of concentrations for IC50 determination.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
2. Assay Procedure:
-
Pre-incubation: In a microcentrifuge tube, add 20 µL of the ACE enzyme solution to 40 µL of the inhibitor solution (or buffer for control). Incubate the mixture at 37°C for 10 minutes.[10]
-
Enzymatic Reaction: Initiate the reaction by adding 100 µL of the HHL substrate solution. Incubate at 37°C for 45-60 minutes.[10][11]
-
Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction: Add 1.5 mL of ethyl acetate to the tube, vortex vigorously for 30 seconds to extract the hippuric acid formed.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to separate the organic and aqueous phases.[10]
-
Sample Preparation for Reading: Carefully transfer 1 mL of the upper organic layer (ethyl acetate containing hippuric acid) to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Measurement: Re-dissolve the dried hippuric acid residue in a known volume of buffer or deionized water. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
3. Data Analysis:
-
The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A typical experimental workflow for an in vitro ACE inhibition assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. tandfonline.com [tandfonline.com]
Enalapril vs. Ramipril: A Head-to-Head Comparison on Renal Outcomes
This guide provides a detailed, evidence-based comparison of two widely used Angiotensin-Converting Enzyme (ACE) inhibitors, enalapril and ramipril, with a specific focus on their effects on renal outcomes. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from clinical trials and meta-analyses to offer an objective evaluation of their comparative efficacy and safety in preserving kidney function.
Introduction
This compound and ramipril are mainstays in the management of hypertension and heart failure, primarily due to their ability to inhibit the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] Their role extends to nephroprotection, where they are crucial in slowing the progression of chronic kidney disease (CKD), particularly in patients with proteinuria.[3] Both drugs are prodrugs, converted to their active forms (enalaprilat and ramiprilat, respectively) in the body.[2][4] While they share a common mechanism of action, differences in their pharmacokinetic profiles and clinical evidence warrant a direct comparison for informed therapeutic and developmental decisions.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The renoprotective effects of both this compound and ramipril are primarily attributed to their suppression of the RAAS.[1] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5] The reduction in angiotensin II levels leads to several beneficial renal effects: it decreases efferent arteriolar resistance, which in turn lowers intraglomerular pressure; it reduces aldosterone secretion, decreasing sodium and water retention; and it may limit the pro-fibrotic and pro-inflammatory effects of angiotensin II on kidney tissue.[3][5] This multifaceted action helps to reduce proteinuria and preserve the glomerular filtration rate (GFR) over the long term.[5]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Comparative Efficacy on Renal Outcomes
Direct head-to-head trials comparing this compound and ramipril on primary renal endpoints are limited. However, data from comparative studies, network meta-analyses, and trials evaluating individual agents against placebo or other antihypertensives provide valuable insights.
Proteinuria and Albuminuria
Both this compound and ramipril have demonstrated significant efficacy in reducing urinary protein and albumin excretion, a key therapeutic goal in slowing CKD progression.[3][6] Studies have shown that ACE inhibitors as a class can effectively reduce albuminuria.[7][8] For instance, one study highlighted that this compound can reduce the albumin-to-creatinine ratio by 65.7% after one year compared to a placebo.[8] Similarly, ramipril has been shown to decrease proteinuria in 84% of children with initial pathologic levels.[9] While a direct superiority of one agent over the other is not clearly established, both are considered effective.[6][10] The therapeutic effects of ACE inhibitors and Angiotensin II Receptor Blockers (ARBs) have been found to be largely equivalent in reducing proteinuria.[6]
Glomerular Filtration Rate (GFR) and Serum Creatinine
ACE inhibitors can cause an initial, modest, and reversible increase in serum creatinine (and a corresponding decrease in GFR) due to the reduction in glomerular capillary pressure.[11] This is an expected hemodynamic effect and not typically a reason for discontinuation unless the rise is excessive (>30%).[3]
A network meta-analysis of ACE inhibitors in patients with chronic heart failure found that this compound was associated with a greater deterioration in renal function compared to captopril.[12] While this was in a heart failure population, it raises a point for consideration. Conversely, other studies have found that this compound can be used safely in patients with severe CKD without negatively impacting renal function over the follow-up period.[13] For ramipril, the landmark REIN (Ramipril Efficacy in Nephropathy) trial demonstrated its effectiveness in slowing the decline of GFR in patients with proteinuric, non-diabetic nephropathy.[11]
Progression to End-Stage Renal Disease (ESRD)
By mitigating key risk factors like proteinuria and hypertension, both drugs contribute to a lower risk of progression to ESRD. A network meta-analysis of non-dialysis CKD patients (stages 3-5) concluded that ACE inhibitors as a class are superior to ARBs and other antihypertensives in preventing kidney events.[14] While specific data from a head-to-head trial between this compound and ramipril on ESRD is lacking, the available evidence supports a strong class effect.[10]
Data Presentation: Summary of Comparative Renal Outcomes
| Outcome Measure | This compound | Ramipril | Comparative Insight | Citation(s) |
| Reduction in Albuminuria | Significant reduction (e.g., 65.7% reduction in ACR vs. placebo in one study). | Significant reduction (e.g., effective in 84% of pediatric patients with pathologic proteinuria). | Both are highly effective. Meta-analyses suggest ACE inhibitors and ARBs have equivalent effects on reducing proteinuria. | [6][8][9] |
| Effect on GFR/Creatinine | May be associated with greater renal function deterioration in heart failure patients compared to some ACEis. | Proven to slow the rate of GFR decline in patients with proteinuric nephropathy. | Both can cause an initial GFR dip. This compound's profile in heart failure may warrant caution. Ramipril has strong evidence for GFR preservation in nephropathy. | [11][12][13] |
| All-Cause Mortality (in CHF) | Associated with higher mortality compared to ramipril in some univariable analyses of CHF patients. | Associated with the lowest incidence of all-cause mortality among several ACEis in a network meta-analysis of CHF patients. | In propensity-score matched analyses, mortality differences were not significant, suggesting similar efficacy at equivalent doses. | [12][15][16] |
| Dosing in Renal Impairment | Dose adjustment required; initial dose of 2.5 mg daily recommended for patients with renal impairment. | Specific dose adjustment guidelines available; preferred in severe impairment (CrCl <30 mL/min) with an initial dose of 1.25 mg daily. | Ramipril has more specific dosing guidelines for patients with impaired renal function, potentially making it a safer option in this population. | [17] |
Note: Data is synthesized from various studies, including network meta-analyses and trials against placebo or other drugs, not solely from direct head-to-head trials.
Experimental Protocols
A typical clinical trial designed to compare the renal outcomes of this compound and ramipril would follow a robust methodology to ensure unbiased and reliable results.
Standard Protocol: Randomized Controlled Trial
-
Study Design: A multicenter, randomized, double-blind, active-comparator trial.[18]
-
Patient Population: Patients with diagnosed chronic kidney disease (e.g., defined by eGFR and albuminuria levels), with or without comorbidities like diabetes and hypertension. Inclusion/exclusion criteria would be strictly defined to ensure a homogenous study group.
-
Randomization: Eligible patients are randomly assigned to receive either this compound or ramipril. Allocation is concealed to prevent selection bias.
-
Intervention:
-
This compound Arm: Patients receive this compound, starting at a low dose (e.g., 2.5-5 mg/day) and titrated up to a target or maximum tolerated dose (e.g., 20 mg/day) based on blood pressure control and tolerability.[13][18]
-
Ramipril Arm: Patients receive ramipril, with a similar dose-titration strategy, starting at a low dose (e.g., 1.25-2.5 mg/day) and titrating up to a target dose (e.g., 10 mg/day).[18]
-
-
Primary and Secondary Endpoints:
-
Primary: Time to a composite renal endpoint, such as a 50% reduction in eGFR, onset of end-stage renal disease, or death from renal causes.
-
Secondary: Change in eGFR slope over time, change in urinary albumin-to-creatinine ratio (UACR), changes in blood pressure, and incidence of adverse events (e.g., hyperkalemia, acute kidney injury, cough).[12]
-
-
Follow-up: Patients are followed for a predetermined period (e.g., 2-5 years) with regular study visits to monitor renal function, blood pressure, and adverse events.[11][15]
-
Statistical Analysis: An intention-to-treat analysis is typically used to compare the outcomes between the two groups. Survival analysis methods (e.g., Kaplan-Meier curves and Cox proportional hazards models) are used for time-to-event endpoints.
Caption: A typical experimental workflow for a head-to-head clinical trial of this compound vs. ramipril.
Conclusion
Both this compound and ramipril are effective ACE inhibitors for conferring renal protection, primarily through their potent suppression of the RAAS, leading to reductions in proteinuria and the slowing of GFR decline. The existing evidence, largely from indirect comparisons and class-effect data, suggests that their overall efficacy on major renal outcomes is comparable when used at equipotent doses.[10][16]
However, key differences emerge in specific clinical contexts. Ramipril has more specific and well-defined dosing guidelines for patients with severe renal impairment (CrCl <30 mL/min), which may position it as a preferred agent in this vulnerable population.[17] Conversely, some evidence from a network meta-analysis in heart failure suggests this compound might be associated with a greater risk of renal function deterioration, a factor that warrants consideration in patients with cardiorenal syndrome.[12] Ultimately, the choice between this compound and ramipril should be guided by individual patient characteristics, including the degree of renal impairment, comorbidities, and tolerability, rather than an assumption of inherent superiority of one agent over the other for all patients.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Proteinuria Medication: ACE Inhibitors, Angiotensin II Receptor Antagonists (ARBs), Diuretics, Loop, Diuretics, Thiazide, Aldosterone Antagonists, Selective, Calcium Channel Antagonists, Antidiabetics, SGLT2 Inhibitors [emedicine.medscape.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of ACEIs Versus ARBs on Proteinuria or Albuminuria in Primary Hypertension: A Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of different ACE inhibitor combinations on albuminuria: results of the GUARD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. droracle.ai [droracle.ai]
- 11. ahajournals.org [ahajournals.org]
- 12. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ACE Inhibitor Benefit to Kidney and Cardiovascular Outcomes for Patients with Non-Dialysis Chronic Kidney Disease Stages 3-5: A Network Meta-Analysis of Randomised Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. droracle.ai [droracle.ai]
- 18. Comparison of ramipril and this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of Enalapril and Newer Generation ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic properties of enalapril, a cornerstone angiotensin-converting enzyme (ACE) inhibitor, with those of newer generation agents, including lisinopril, ramipril, perindopril, and zofenopril. The focus is on key differentiators in their mechanisms of action and physiological effects, supported by experimental data to inform research and development in cardiovascular therapeutics.
Inhibition of Angiotensin-Converting Enzyme (ACE)
The primary mechanism of action for all ACE inhibitors is the blockade of the enzyme that converts angiotensin I to the potent vasoconstrictor, angiotensin II. However, differences in potency and duration of action exist among these agents.
While both this compound and newer ACE inhibitors like zofenopril can produce complete or near-complete inhibition of serum ACE activity for 6-8 hours after administration, with significant inhibition still present after 24 hours, their affinity and duration of action can vary.[1] For instance, ramiprilat, the active metabolite of ramipril, has an approximately 7-fold higher affinity for ACE compared to enalaprilat.[2] Furthermore, the dissociation of the ramiprilat-ACE complex is 6 times slower than that of the enalaprilat-ACE complex, suggesting a more sustained inhibition.[2] In a comparative study, ramipril achieved a larger average decrease in plasma ACE activity (71%) compared to this compound (48%) across all dosages.[3] Similarly, perindoprilat has been shown to have a greater potency in inhibiting plasma ACE activity than enalaprilat.[4]
Quantitative Comparison of ACE Inhibition
| ACE Inhibitor | Relative Potency (Enalaprilat = 1) | Duration of Action | Trough-to-Peak Ratio (%) |
| Enalaprilat | 1 | Moderate | 40-64[5] |
| Lisinopril | Similar to Enalaprilat | Long | 30-70[5], with some studies showing a median of 0.65 compared to 0.48 for this compound[6] |
| Ramiprilat | ~7 times higher than Enalaprilat[2] | Long | 50-63[5] |
| Perindoprilat | Higher than Enalaprilat[4] | Long | ~35[5] |
| Zofenoprilat | Potent | Long | Data not readily available |
Blood Pressure Control
The primary therapeutic outcome of ACE inhibition is the reduction of blood pressure. While all ACE inhibitors are effective antihypertensive agents, newer generation drugs may offer more consistent 24-hour blood pressure control due to their pharmacokinetic and pharmacodynamic profiles.[7]
Lisinopril is often preferred for its once-daily dosing and longer duration of action compared to the typically twice-daily regimen of this compound.[8] Studies have shown that lisinopril can provide a more sustained 24-hour blood pressure reduction.[6] Similarly, ramipril's long elimination half-life allows for true once-daily dosing and sustained blood pressure control.[2] Perindopril has also demonstrated a longer duration of action than this compound, making it suitable for once-daily administration.[9]
The trough-to-peak ratio is a key measure of the persistence of a drug's antihypertensive effect. A ratio greater than 50% is generally considered desirable for once-daily dosing. As indicated in the table above, newer agents like lisinopril and ramipril often exhibit more favorable trough-to-peak ratios compared to this compound.
Tissue ACE Inhibition and Lipophilicity
ACE is present not only in the plasma but also in various tissues, including the heart, kidneys, and blood vessels. The ability of an ACE inhibitor to penetrate tissues and inhibit local ACE is influenced by its lipophilicity.[10] Higher lipophilicity is thought to contribute to more effective inhibition of tissue ACE, which may confer additional cardiovascular protective benefits beyond systemic blood pressure reduction.[10][11]
This compound is more lipophilic than the hydrophilic lisinopril.[12][13] This difference in lipophilicity may underlie the observation that this compound, but not lisinopril, significantly improves endothelial function, despite similar blood pressure-lowering effects.[12][13] Perindopril and zofenopril are also highly lipophilic ACE inhibitors with a strong affinity for tissue ACE.[1][14] Ramipril is another lipophilic ACE inhibitor that demonstrates significant and long-lasting inhibition of tissue ACE in organs like the aorta.[15]
Lipophilicity of ACE Inhibitors
| ACE Inhibitor | Lipophilicity |
| This compound | Lipophilic |
| Lisinopril | Hydrophilic |
| Ramipril | Lipophilic |
| Perindopril | Highly Lipophilic |
| Zofenopril | Highly Lipophilic[1] |
Effects on Endothelial Function and Bradykinin
ACE inhibitors exert beneficial effects on endothelial function, partly by preventing the breakdown of bradykinin, a potent vasodilator that stimulates the release of nitric oxide (NO).[16]
Some studies suggest that newer generation ACE inhibitors may have a more pronounced effect on endothelial function. Perindopril, for instance, has been shown to have a higher selectivity for bradykinin sites compared to this compound.[14] It also appears to be superior to this compound in producing systemic anti-inflammatory effects and improving monocyte function in patients with coronary artery disease.[11] In a head-to-head comparison, this compound was found to be superior to lisinopril in improving endothelial function, a difference attributed to this compound's greater lipophilicity and potential for better tissue ACE inhibition.[12][13][17]
Antioxidant Properties
Oxidative stress is a key contributor to cardiovascular disease. Some ACE inhibitors, particularly those with a sulfhydryl group, possess direct antioxidant properties.
Zofenopril, a sulfhydryl-containing ACE inhibitor, has demonstrated significant antioxidant activity.[1] It can reduce oxidative stress and improve the nitric oxide pathway in patients with essential hypertension.[4] In experimental models, zofenopril has been shown to be more potent than this compound in reducing certain markers of oxidative damage.[18] The antioxidant effects of sulfhydryl-containing ACE inhibitors like zofenopril are attributed to their ability to scavenge free radicals.[9] this compound has also been shown to have antioxidant effects, though the mechanism may be more indirect, potentially through the enhancement of endogenous antioxidant defense systems.[19][20][21]
Experimental Protocols
Measurement of ACE Activity (Fluorometric Assay)
A common method for determining ACE activity in plasma or tissue homogenates is a fluorometric assay.
-
Principle: This assay utilizes a synthetic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, which is internally quenched.[22] Cleavage of this substrate by ACE results in the release of a fluorescent product, o-aminobenzoylglycine, which can be continuously monitored.
-
Reagents:
-
Procedure:
-
Pre-incubate the plasma sample in the assay buffer at 37°C in a thermostated cuvette.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Continuously monitor the increase in fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 420 nm for 5-10 minutes.[3]
-
The rate of fluorescence increase is directly proportional to the ACE activity in the sample.
-
Assessment of Endothelial Function (Flow-Mediated Dilation)
Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.
-
Principle: A temporary occlusion of the brachial artery induces reactive hyperemia upon release, leading to increased shear stress on the endothelium. This stimulates the release of nitric oxide, causing vasodilation, which is measured as an increase in the artery's diameter.
-
Procedure:
-
The patient rests in a supine position in a quiet, temperature-controlled room.
-
A high-resolution ultrasound transducer is used to obtain a baseline longitudinal image of the brachial artery.
-
A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 200-300 mmHg) for 5 minutes to induce ischemia.[23]
-
The cuff is then rapidly deflated, causing a surge in blood flow (reactive hyperemia).
-
The diameter of the brachial artery is continuously monitored and recorded for at least 2 minutes following cuff deflation to capture the maximal dilation.
-
FMD is calculated as the percentage change in the artery's diameter from baseline to the maximum diameter achieved after reactive hyperemia.
-
Signaling Pathways and Experimental Workflows
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Caption: The Bradykinin pathway and the effect of ACE inhibition.
Caption: Experimental workflow for Flow-Mediated Dilation (FMD) assessment.
Conclusion
While this compound remains an effective and widely used ACE inhibitor, newer generation agents offer distinct pharmacodynamic profiles that may translate into clinical advantages in specific patient populations. Differences in ACE affinity, duration of action, lipophilicity, and effects on endothelial function and oxidative stress are important considerations for researchers and drug development professionals. The choice of an ACE inhibitor in a research or clinical setting should be guided by a thorough understanding of these pharmacodynamic nuances.
References
- 1. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Sulfhydryl angiotensin-converting enzyme inhibition induces sustained reduction of systemic oxidative stress and improves the nitric oxide pathway in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Lisinopril versus this compound: evaluation of trough:peak ratio by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perindopril vs this compound in patients with systolic heart failure: systematic review and metaanalysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]
- 9. Antioxidant effects of angiotensin-converting enzyme (ACE) inhibitors: free radical and oxidant scavenging are sulfhydryl dependent, but lipid peroxidation is inhibited by both sulfhydryl- and nonsulfhydryl-containing ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Association of hydrophilic versus lipophilic angiotensin-converting enzyme inhibitor use on pneumonia-related mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Perindopril vs this compound in Patients with Systolic Heart Failure: Systematic Review and Metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelial nitric oxide synthase-independent effects of an ACE inhibitor on coronary flow response to bradykinin in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bradykinin - Wikipedia [en.wikipedia.org]
- 18. Antioxidant power of angiotensin-converting enzyme inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. app.jove.com [app.jove.com]
- 20. mdpi.com [mdpi.com]
- 21. droracle.ai [droracle.ai]
- 22. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
